Potassium trifluoro(4-methylbenzyl)borate
Description
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Properties
IUPAC Name |
potassium;trifluoro-[(4-methylphenyl)methyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBJYQGBHCAOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422539-95-4 | |
| Record name | potassium trifluoro[(4-methylphenyl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Potassium Trifluoro(4-methylbenzyl)borate: A Versatile Reagent for Cross-Coupling Reactions
This in-depth technical guide provides a comprehensive overview of the synthesis of potassium trifluoro(4-methylbenzyl)borate, a valuable and versatile reagent in modern organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organotrifluoroborates in their synthetic endeavors. We will delve into the practical aspects of the synthesis, the underlying chemical principles, and the critical considerations for ensuring a successful and reproducible outcome.
Introduction: The Ascendancy of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and their esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Their remarkable stability to air and moisture, crystalline nature, and ease of handling make them highly attractive reagents in both academic and industrial settings.[2][3] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and protodeboronation, organotrifluoroborates offer enhanced stability and stoichiometric precision.[4][5] The 4-methylbenzyl moiety is a common structural motif in pharmaceuticals and agrochemicals, making this compound a key building block for the synthesis of complex organic molecules.
This guide will provide a detailed, two-part synthetic protocol for the preparation of this compound, starting from the readily available 4-methylbenzyl halide.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 4-Methylbenzylboronic Acid: This intermediate is prepared via a Grignard reaction between a 4-methylbenzyl halide and magnesium metal, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
-
Step 2: Conversion to this compound: The crude 4-methylbenzylboronic acid is then reacted with potassium bifluoride (KHF₂) to yield the desired this compound.[6][7]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Methylbenzylboronic Acid
This procedure details the formation of the boronic acid intermediate. The Grignard reaction is highly sensitive to moisture, and all glassware must be thoroughly dried, and anhydrous solvents must be used.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methylbenzyl chloride | 140.61 | 50 | 7.03 g (6.3 mL) |
| Magnesium turnings | 24.31 | 60 | 1.46 g |
| Iodine | 253.81 | 1 crystal | ~10 mg |
| Anhydrous Diethyl Ether | 74.12 | - | 150 mL |
| Triisopropyl borate | 188.08 | 75 | 14.1 g (17.2 mL) |
| Hydrochloric Acid (1 M) | 36.46 | - | ~100 mL |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.46 g, 60 mmol) and a small crystal of iodine.
-
Gently heat the flask with a heat gun to sublime the iodine, which will activate the magnesium surface.
-
Allow the flask to cool to room temperature, then add 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (7.03 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the 4-methylbenzyl chloride solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.[9]
-
-
Borylation and Hydrolysis:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (14.1 g, 75 mmol) in 50 mL of anhydrous diethyl ether.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes, maintaining the temperature below -60 °C.[10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid (~100 mL) until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-methylbenzylboronic acid as a white solid. This crude product is typically used in the next step without further purification.
-
Part 2: Synthesis of this compound
This part of the protocol describes the conversion of the boronic acid to the desired trifluoroborate salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude 4-Methylbenzylboronic Acid | ~150.0 | ~50 | ~7.5 g |
| Methanol | 32.04 | - | 40 mL |
| Potassium Bifluoride (KHF₂) | 78.10 | 150 | 11.7 g |
| Water | 18.02 | - | 50 mL |
| Acetone | 58.08 | - | ~100 mL |
Procedure:
-
Fluorination:
-
In a 250 mL round-bottom flask, dissolve the crude 4-methylbenzylboronic acid (~50 mmol) in methanol (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of potassium bifluoride (11.7 g, 150 mmol) in water (50 mL). Caution: Potassium bifluoride is corrosive and toxic. Handle with appropriate personal protective equipment.[2]
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring. A thick white precipitate will form.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Isolation and Purification:
-
Remove the methanol and water under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetone (100 mL) and stir vigorously for 15 minutes. The this compound will dissolve, while the excess KHF₂ and other inorganic salts will remain as a solid.
-
Filter the mixture to remove the insoluble salts.
-
Concentrate the acetone filtrate under reduced pressure to yield this compound as a white, crystalline solid.
-
The product can be further purified by recrystallization from acetone/water if necessary.
-
Reaction Mechanism
The formation of the trifluoroborate salt proceeds through a nucleophilic attack of the fluoride ions from KHF₂ on the boron atom of the boronic acid, followed by dehydration.
Caption: Proposed mechanism for the formation of potassium organotrifluoroborates.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. The primary analytical techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the 4-methylbenzyl group and the benzylic protons.
-
¹³C NMR: Will display the expected resonances for the carbon atoms in the molecule.
-
¹⁹F NMR: A key technique that should show a signal corresponding to the three equivalent fluorine atoms.
-
¹¹B NMR: Will exhibit a characteristic signal for the tetracoordinate boron atom, often as a quartet due to coupling with the fluorine atoms.[11][12]
-
-
Mass Spectrometry (MS): Can be used to determine the molecular weight of the trifluoro(4-methylbenzyl)borate anion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the various functional groups present in the molecule.
Safety Considerations
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere using anhydrous conditions.
-
Diethyl Ether: Is extremely flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Potassium Bifluoride (KHF₂): Is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or ingested. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent.[2]
-
Hydrochloric Acid: Is a corrosive acid. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides access to a highly valuable and stable organoboron reagent. By following the detailed protocols outlined in this guide and adhering to the necessary safety precautions, researchers can reliably prepare this versatile building block for use in a wide range of synthetic applications, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. The superior stability and ease of handling of potassium organotrifluoroborates make them an indispensable tool in the modern synthetic chemist's arsenal.
References
- Molander, G. A., & Figueroa, R. (2005).
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(23), 8416–8423. [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). One-Pot Synthesis of Tetrabutylammonium (Aryl)trifluoroborates from Boronic Acids. Organic Syntheses, 88, 184. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Synlett, 25(11), 1557–1559. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
- Google Patents.
-
da Silva, F. de A., & Amarante, G. W. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Liu, S. M., Wu, D., & Bode, J. W. (2018). One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.
-
Organic Chemistry Portal. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
- da Silva, F. de A., & Amarante, G. W. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
-
PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1). [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Chemguide. grignard reagents. [Link]
-
JoVE. (2022, July 12). One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Preparation of Potassium Benzyltrifluoroborates from Benzyl Halides
Executive Summary
Benzylboronic acids are notoriously unstable, suffering from rapid protodeboronation and oxidative degradation upon exposure to air. Potassium benzyltrifluoroborates (
Part 1: The Strategic Advantage
Stability & The Acid-Base Paradox
Unlike their boronic acid counterparts, potassium benzyltrifluoroborates are tetracoordinate, saturating the Lewis acidic boron center. This prevents the formation of boroxines (anhydrides) and shuts down the autoxidation pathways that plague benzyl boronic acids.
Mechanism of Action in Coupling:
In Suzuki-Miyaura coupling, the trifluoroborate is not the active transmetalating species. Instead, it relies on a hydrolysis equilibrium—often termed the "slow-release strategy." Under basic aqueous conditions, the
Part 2: Mechanistic Pathways (Visualization)
The following diagram outlines the decision matrix for synthesizing benzyltrifluoroborates based on substrate complexity.
Figure 1: Synthetic workflow comparing Classical Metalation (Path A) and Catalytic Borylation (Path B).
Part 3: Protocol A — The Classical Nucleophilic Route
Best for: Simple benzyl substrates lacking electrophilic functional groups (e.g., esters, nitriles, ketones). Mechanism: Formation of a nucleophilic benzyl anion (Grignard or Organolithium) followed by quenching with an electrophilic borate ester.
Step-by-Step Methodology
-
Reagent Preparation:
-
Activate Magnesium turnings (1.2 equiv) by dry stirring under Argon for 20 mins.
-
Solvent: Anhydrous THF or Diethyl Ether (critical: water content <50 ppm).
-
-
Grignard Formation:
-
Add the benzyl halide (1.0 equiv) dropwise to the Mg suspension at 0°C to RT.
-
Initiation: If reaction does not start (exotherm/color change), add a crystal of
or 1,2-dibromoethane. -
Stir for 1–2 hours until metal is consumed.
-
-
Electrophilic Quench:
-
Cool the Grignard solution to -78°C (Dry ice/Acetone).
-
Add Trimethyl borate (
, 2.0 equiv) dropwise. -
Note: Excess borate prevents double-addition (formation of borinic acids).
-
Allow to warm to RT overnight.
-
-
The Molander Conversion (Salt Formation):
-
Do not isolate the boronic acid.
-
Add 3.5 equiv of KHF₂ (Potassium Bifluoride) as a saturated aqueous solution (approx. 4.5 M).
-
Stir vigorously for 1 hour. The mixture will become a thick white slurry.[2]
-
Workup: Remove volatiles (THF/MeOH) via rotary evaporation.
-
Extraction: Dry the solid residue under high vacuum. Extract the product with warm Acetone (the inorganic salts KBr/MgF₂ are insoluble in acetone; the product is soluble).
-
Precipitation: Concentrate the acetone filtrate and add Diethyl Ether to precipitate the pure
salt.
-
Part 4: Protocol B — The Catalytic Borylation Route
Best for: Complex substrates containing esters, nitriles, or halides sensitive to Mg/Li.
Mechanism: Transition-metal catalyzed cross-coupling of alkyl halides with diboron reagents (
Step-by-Step Methodology (Pd-Catalyzed)
Based on the seminal work by Ishiyama, Miyaura, et al.
-
Reaction Setup:
-
In a glovebox or under strict Schlenk conditions, charge a flask with:
-
-
Borylation:
-
Heat to 50°C for 12–24 hours.
-
Monitor via GC-MS or TLC. Benzyl halides are highly reactive; avoid overheating to prevent homocoupling (Bibenzyl formation).
-
-
Conversion to Trifluoroborate:
-
Filter the reaction mixture through Celite to remove Pd black and inorganic salts. Concentrate to obtain the crude pinacol ester.
-
Dissolve the crude oil in MeOH.
-
Add KHF₂ (3.0 equiv) dissolved in minimal water.[2]
-
Stir at RT for 3–6 hours. Pinacol esters are more sterically hindered than trimethyl borates and require longer displacement times.
-
Follow the Acetone/Ether precipitation workup described in Protocol A.
-
Part 5: Critical Process Parameters (CPP) & Troubleshooting
Data Summary: Method Comparison
| Parameter | Classical (Mg/Li) | Catalytic (Pd/Cu) |
| Atom Economy | High | Moderate (Loss of pinacol) |
| Cost | Low | High (Catalyst + |
| FG Tolerance | Poor (No C=O, CN, NO2) | Excellent |
| Scalability | High (Exotherm management required) | Moderate (Catalyst cost) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Oily Product | Residual pinacol or water | Recrystallize from minimal Acetone/Et₂O. Ensure high vacuum drying to remove water. |
| Low Yield (Step 1) | Homocoupling (Wurtz-type) | In Path A: Dilute concentration, slow addition. In Path B: Lower temperature. |
| Glass Etching | HF generation from KHF₂ | Use polypropylene (plastic) vessels for the KHF₂ step. Glass is acceptable for short durations but will degrade over time. |
| Incomplete Salt Formation | Steric bulk of Pinacol | Increase reaction time; gently heat (40°C) the KHF₂ displacement step; use excess KHF₂ (4.0 equiv). |
Part 6: Safety & Handling (The KHF₂ Step)
The conversion step utilizes Potassium Bifluoride (KHF₂).
-
Hazard: KHF₂ releases HF in acidic media and can etch glass. It is corrosive and toxic.
-
Control: Always wear appropriate PPE (gloves, goggles). Perform the addition in a well-ventilated fume hood.
-
Vessels: While borosilicate glass is often used for small-scale/short-duration reactions in literature, polypropylene or PTFE (Teflon) flasks are recommended for scale-up or rigorous safety compliance to prevent silica contamination and vessel failure.
References
-
Molander, G. A., & Bernhardt, J. T. (2003). Application of Potassium Benzyltrifluoroborates in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. [Link]
-
Ishiyama, T., Oohashi, Z., Ahiko, T., & Miyaura, N. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes.[3][4] Chemistry Letters. [Link][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Ito, H. et al. (2010). Copper-Catalyzed Borylation of Benzyl Halides. Journal of the American Chemical Society. [Link]
Sources
Technical Guide: Properties and Stability of Potassium Trifluoro(4-methylbenzyl)borate
[1]
Executive Summary
Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) is a specialized organoboron reagent belonging to the class of "Molander salts."[1][2] It serves as a robust, air-stable alternative to unstable benzylboronic acids and esters in organic synthesis.[2] While highly valued for its crystallinity and shelf-stability, this compound exhibits distinct hydrolytic behaviors ("Class II" stability profile) that researchers must manage during cross-coupling or photoredox applications.[1][2] This guide details its physicochemical properties, synthesis, stability mechanisms, and application protocols.[2]
Physicochemical Profile
This compound is characterized by a tetracoordinate boron center, which confers resistance to oxidation and facilitates handling in open air.[1][2] Unlike its trivalent boronic acid counterparts, it does not suffer from trimerization to boroxines.[1][2]
Table 1: Key Physicochemical Data
| Property | Data |
| Chemical Name | This compound |
| Synonyms | Potassium (4-methylbenzyl)trifluoroborate; Molander Salt |
| CAS Number | 1422539-95-4 |
| Molecular Formula | C₈H₉BF₃K |
| Molecular Weight | 212.06 g/mol |
| Appearance | White crystalline solid |
| Melting Point | High (>200 °C, decomposition often observed before melting) |
| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water.[1][2][3] Insoluble in Et₂O, CH₂Cl₂, Hexanes.[2] |
| Stability Class | Class II (Slow hydrolysis in basic aqueous media) |
Solubility Insights for Process Chemistry
The ionic nature of the K⁺ salt renders it insoluble in non-polar organic solvents (e.g., toluene, DCM).[2] For reaction homogeneity, biphasic solvent systems (e.g., Toluene/H₂O) or polar organic solvents (e.g., MeOH, Acetone) are required.[2] In flow chemistry applications, solubilization is typically achieved using acetone-water mixtures.[1][2]
Synthesis & Preparation
The synthesis of this compound typically proceeds via the fluorination of the corresponding boronic acid or ester using potassium bifluoride (KHF₂).[1][2] This method is thermodynamically driven by the formation of the strong B-F bonds (approx. 180 kcal/mol).[1][2]
Mechanistic Pathway
The transformation converts a Lewis-acidic, sp²-hybridized boron species into a saturated, sp³-hybridized "ate" complex. This saturation shuts down the empty p-orbital, preventing oxidation.[1][2]
Figure 1: Synthesis pathway transforming the boronic acid to the stable trifluoroborate salt.[1]
Standard Preparation Protocol
-
Dissolution: Dissolve 4-methylbenzylboronic acid (1.0 equiv) in a minimal amount of Methanol.
-
Fluorination: Add a saturated aqueous solution of KHF₂ (3.0–4.0 equiv) dropwise at 0 °C.
-
Reaction: Stir the resulting suspension for 1–2 hours. The mixture will thicken as the product precipitates.[1][2]
-
Work-up: Remove volatiles (MeOH) under reduced pressure.
-
Isolation: Dry the residue under high vacuum (to remove water). Extract the solid with hot Acetone (the inorganic salts KHF₂/KF remain insoluble).[1][2]
-
Purification: Filter the hot acetone solution and precipitate the product by adding Diethyl Ether or Hexanes. Filter and dry the white solid.[1][2]
Stability & Storage
While often described as "air-stable," benzyl trifluoroborates exhibit a specific vulnerability known as Class II Stability .[1][2] Unlike aryl trifluoroborates (Class I), which are robust, benzyl derivatives can undergo slow hydrolysis in aqueous basic solutions.[2]
The Hydrolysis Equilibrium
In Suzuki coupling conditions (Basic/Aqueous), the trifluoroborate exists in equilibrium with the boronic acid.[1][2] This hydrolysis is necessary for transmetallation but can lead to protodeboronation (loss of the boron group) if the release is too fast relative to the cross-coupling rate.[1][2]
Figure 2: Hydrolysis equilibrium.[1] Controlled release is key to preventing protodeboronation.
Storage Recommendation:
Reactivity & Applications
A. Suzuki-Miyaura Cross-Coupling
This compound is a prime nucleophile for introducing the 4-methylbenzyl motif.[1][2]
-
Challenge: The sp³-hybridized benzylic carbon is sensitive. Rapid hydrolysis can lead to toluene formation (protodeboronation).[1][2]
-
Solution: Use "slow-release" conditions. Biphasic systems (CPME/H₂O or Toluene/H₂O) with mild bases (K₂CO₃ or Cs₂CO₃) and bulky phosphine ligands (e.g., RuPhos, XPhos) facilitate the coupling before decomposition occurs.[2]
B. Photoredox Radical Chemistry
A modern application involves Single Electron Transfer (SET) oxidation.[1][2] The trifluoroborate acts as a radical precursor.[1][2] Upon oxidation by a photocatalyst (Ir or Ru based), it fragments to release BF₃ and generates a 4-methylbenzyl radical .[1][2]
Figure 3: Radical generation pathway via photoredox catalysis.[1]
Experimental Protocols
Protocol A: General Cross-Coupling (Suzuki-Miyaura)
This protocol minimizes protodeboronation via ligand control.[1]
-
Charge Vessel: Add this compound (1.0 equiv), Aryl Bromide (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(OAc)₂ (2 mol%).
-
Ligand: Add RuPhos (4 mol%). Note: RuPhos is critical for stabilizing the Pd cycle with benzylic partners.[1][2]
-
Solvent: Add Toluene and Water (10:1 ratio). Degas the mixture (sparge with Argon for 10 min).
-
Reflux: Heat to 80–100 °C for 12–24 hours.
-
Work-up: Dilute with Ethyl Acetate, wash with water, dry over MgSO₄, and concentrate.
Protocol B: Handling & Safety
References
-
Molander, G. A., & Ellis, N. (2007).[1][2][4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Link[1]
-
Molander, G. A., & Ham, J. (2006).[1][2][5][6] Synthesis of Potassium Halomethyltrifluoroborates and Their Application in the Preparation of Potassium Alkyltrifluoroborates. Organic Letters. Link[1]
-
Darses, S., & Genêt, J. P. (2008).[1][2][4] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Primer, D. N., & Molander, G. A. (2017).[1][2] Single-Electron Transmetalation: Photoredox/Nickel Dual Catalysis for C(sp3)–C(sp2) Cross-Coupling. Journal of the American Chemical Society.[1][2][5] Link[1]
Sources
- 1. Potassium benzyltrifluoroboranuide | C7H7BF3K | CID 23692459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound 95% | CAS: 1422539-95-4 | AChemBlock [achemblock.com]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Technical Guide: NMR Characterization of Potassium Trifluoro(4-methylbenzyl)borate
Executive Summary
Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) is a robust organoboron reagent widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterparts, this trifluoroborate salt exhibits exceptional stability toward air and moisture, making it a preferred "slow-release" reagent in drug discovery and process chemistry.
This guide provides a definitive protocol for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It focuses on the specific quadrupolar interactions of the boron nucleus and the diagnostic heteronuclear couplings (
Experimental Protocol: Sample Preparation
Objective: To prepare a homogeneous solution that minimizes quadrupolar relaxation broadening and prevents in-situ hydrolysis during acquisition.
Solvent Selection Strategy
The choice of solvent is critical for organotrifluoroborates.
-
Standard: DMSO-d
is the gold standard. Its high dielectric constant ensures complete solubility of the salt, and its aprotic nature prevents the hydrolysis equilibrium ( ) that occurs in water or methanol. -
Alternative: Acetone-d
can be used for variable temperature studies but may require slight warming for high concentrations. -
Avoid: Chloroform-d (CDCl
) (insoluble) and Methanol-d (promotes solvolysis/exchange).
Preparation Steps
-
Weighing: Weigh approximately 15–20 mg of this compound into a clean vial.
-
Note: Higher concentrations (>20 mg/0.6 mL) are recommended for
acquisition to detect the quadrupole-broadened carbon attached to boron.
-
-
Dissolution: Add 0.6 mL of DMSO-d
.-
Critical Step: If the salt does not dissolve immediately, sonicate for 30 seconds. Do not heat aggressively (>60°C) to avoid potential thermal degradation.
-
-
Transfer: Filter the solution through a glass wool plug into a precision NMR tube (5 mm) to remove any insoluble inorganic fluorides (e.g.,
excess from synthesis).
NMR Characterization Suite
The characterization of this molecule relies on a "Triangulation Method" where
NMR: The Primary Identity Check
Boron-11 (80.1% natural abundance, Spin
-
Diagnostic Signal: You will observe a distinct quartet centered at approximately
3.8 ppm . -
Mechanistic Insight: The quartet arises from the scalar coupling of the
nucleus to three equivalent nuclei ( ). -
Validation Criteria:
-
The coupling constant (
) must be approximately 50–60 Hz . -
Absence of Singlet: A sharp singlet at
20–30 ppm indicates hydrolysis to the boronic acid or boroxine species.
-
NMR: Purity & Connectivity
Fluorine-19 is 100% naturally abundant and highly sensitive.
-
Diagnostic Signal: A quartet (or 1:1:1:1 pattern) centered around
-138 ppm . -
Coupling Logic: This splitting mirrors the
spectrum.[1] The observation of a quartet confirms the B-F connectivity. -
Impurity Check: Look for a singlet at
-145 to -150 ppm, which may indicate free fluoride ( ) or salts.
NMR: Structural Confirmation
The proton spectrum confirms the organic substructure (4-methylbenzyl group).
-
Benzylic Protons (
):-
Shift:
1.50 – 1.80 ppm. -
Appearance: This signal is often broad or a multiplet .
-
Why? This broadening is due to the coupling with the quadrupolar boron nucleus and the vicinal fluorines. It is a hallmark of an intact C-B bond.
-
-
Aromatic Region:
-
Shift:
6.90 – 7.10 ppm. -
Pattern: Typical AA'BB' system (pseudo-doublets) characteristic of para-substitution.
-
-
Methyl Group (
):-
Shift:
~2.25 ppm (Singlet).
-
NMR: The Silent Backbone
-
C-B Carbon: The carbon directly attached to boron is extremely difficult to observe due to "scalar relaxation of the second kind" induced by the quadrupolar boron. If visible, it appears as a very broad hump around
20–30 ppm. -
Aromatic Carbons: Sharp signals for the ipso, ortho, meta, and para carbons.
Data Summary & Visualization
Spectral Data Table
| Nucleus | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 3.8 | Quartet | |||
| -138.0 | Quartet | |||
| 1.65 | Broad/Multiplet | - | ||
| 2.25 | Singlet | - | ||
| 6.95, 7.05 | Doublets (AA'BB') | Aromatic Ring | ||
| 21.0 | Singlet | - |
Characterization Workflow Diagram
Caption: Logical workflow for the stepwise validation of potassium trifluoroborate salts using multi-nuclear NMR.
Troubleshooting & Stability (Self-Validating Logic)
The most common failure mode for this reagent is hydrolysis, typically caused by acidic impurities or prolonged exposure to protic solvents.
The Hydrolysis Pathway
If the sample is degraded, the equilibrium shifts toward the boronic acid:
Diagnostic Signs of Degradation
-
NMR: Disappearance of the quartet and appearance of a broad singlet at
~25-30 ppm (Boronic Acid). -
NMR: Appearance of a singlet at
-145 ppm (Free Fluoride/Bifluoride). -
NMR: The benzylic protons (
) will shift downfield and sharpen into a distinct doublet (due to loss of B/F coupling and change in hybridization).
QC Checkpoint
Before using the reagent in a Suzuki coupling:
-
Run a quick
NMR . -
Pass: Clean quartet.
-
Fail: Significant singlet (>5% integration) relative to the quartet.
References
-
Molander, G. A., & Bio, M. M. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl- and Alkenyl Triflates." Organic Letters, 4(11), 1867–1870. Link
-
Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(1), 288–325. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 134(17), 7431–7441. Link
-
Molander, G. A., & Ham, J. (2006).[3] "Synthesis of Potassium Halomethyltrifluoroborates via Nucleophilic Substitution." Organic Letters, 8(10), 2031–2034. Link
Sources
Crystal Structure and Engineering of Substituted Potassium Benzyltrifluoroborates
The following is an in-depth technical guide on the crystal structure, synthesis, and application of substituted potassium benzyltrifluoroborates.
Technical Monograph | Application Science Series
Executive Summary
Potassium benzyltrifluoroborates (
Synthesis and Crystallization Protocol
The structural integrity of potassium benzyltrifluoroborates begins with their synthesis. The formation of the trifluoroborate anion is a thermodynamic sink, driving the equilibrium from the boronic acid to the salt form.
Optimized Synthesis Workflow
The most robust method involves the treatment of aryl/benzyl boronic acids or esters with potassium hydrogen difluoride (
Reagents:
-
Precursor: Substituted Benzylboronic acid (
) or Pinacol ester. -
Fluorinating Agent: Potassium Hydrogen Difluoride (
), 3.0 - 4.5 equivalents. -
Solvent System: Methanol/Water (1:1 to 3:1 ratio) or Acetone/Water.
-
Crystallization Solvent: Acetonitrile (
) or Acetone/Ether.
Step-by-Step Protocol:
-
Dissolution: Dissolve the benzylboronic acid (1.0 equiv) in minimal MeOH.
-
Fluorination: Add a saturated aqueous solution of
(3.5 equiv) dropwise at 0 °C. -
Digestion: Stir vigorously at room temperature for 1–3 hours. The mixture will initially be homogeneous, followed by the precipitation of the salt.
-
Concentration: Remove methanol under reduced pressure (Rotavap) at 40 °C. Crucial: Do not evaporate to dryness; leave a wet slurry.
-
Filtration: Filter the white precipitate and wash with minimal ice-cold water (to remove excess
) and then copious diethyl ether (to remove unreacted boronic acid). -
Recrystallization (For XRD): Dissolve the crude solid in hot acetonitrile (
). Filter while hot to remove insoluble inorganic fluorides. Allow the filtrate to cool slowly in a Dewar flask to promote large single-crystal growth.
Reaction Pathway Visualization
The following diagram illustrates the transformation logic and purification checkpoints.
Figure 1: Reaction pathway for the synthesis of potassium benzyltrifluoroborates, highlighting the phase transition from lipophilic acid to crystalline salt.
Crystallographic Architecture
The stability of potassium benzyltrifluoroborates arises from a distinct separation of ionic and organic domains within the crystal lattice. Unlike boronic acids, which rely on hydrogen bonding networks (often forming unstable anhydrides), trifluoroborates rely on strong electrostatic interactions.
The Ionic Core: K...F Interactions
The dominant structural feature is the coordination sphere of the potassium cation (
-
Coordination Number: Typically 6 to 9.
-
Geometry: Irregular polyhedra. The
ions bridge multiple units, creating an infinite inorganic sheet or channel. -
Bond Lengths:
distances typically range from 2.60 Å to 2.90 Å . -
Agostic Interactions: In benzyl derivatives, weak agostic interactions between
and the benzylic protons are often observed, stabilizing the specific rotation of the benzyl group relative to the moiety.
The Organic Bilayer
The organic benzyl groups extend outward from the inorganic
-
Packing: The phenyl rings typically stack in a herringbone or parallel-displaced motif, driven by
interactions. -
Substituent Effect:
-
Para-substitution: Promotes linear extension and often results in layered structures (lamellar packing). Electron-donating groups (e.g., -OMe) can alter the stacking sequence (e.g., AAA vs ABAB layers) compared to electron-withdrawing groups (e.g., -F).
-
Ortho-substitution: Introduces steric clash near the
headgroup, often increasing the unit cell volume and sometimes lowering the melting point due to disrupted networking.
-
Comparative Structural Metrics
The following table summarizes typical crystallographic parameters for this class of compounds.
| Parameter | Typical Value / Feature | Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for polar organic salts. |
| Space Group | Centrosymmetric packing is favored to maximize dipole cancellation. | |
| B-F Bond Length | 1.38 – 1.42 Å | Indicates strong single bond character; longer than |
| C-B Bond Length | 1.60 – 1.63 Å | Slightly elongated compared to boronic acids ( |
| F-B-F Angle | 108° – 110° | Close to ideal tetrahedral (109.5°), confirming |
| K...F Network | 2D Sheets or 1D Chains | Provides the high melting point (>250 °C) and hydrolytic stability. |
Substituent Effects on Lattice Energy and Solubility
The choice of substituent on the benzyl ring dictates the "organic solubility" of these salts, which is crucial for their application in cross-coupling reactions in organic solvents.
Electronic Modulation
-
Electron-Withdrawing Groups (EWG): Substituents like
or on the aryl ring decrease the electron density of the aromatic system. Crystallographically, this often leads to tighter -stacking distances (< 3.4 Å) and higher density crystals. -
Electron-Donating Groups (EDG): Groups like
increase electron density. In the solid state, these oxygens can sometimes participate in secondary coordination to the Potassium ion ( ), competing with Fluorine and altering the layer structure.
The "Slow Release" Mechanism Link
The crystal lattice energy directly correlates with the "Slow Release" mechanism in Suzuki coupling.
-
High Lattice Energy: Salts that pack very efficiently (e.g., unsubstituted benzyl) dissolve slowly in the reaction media (typically THF/H2O).
-
Kinetic Consequence: Slow dissolution limits the standing concentration of the active boronic acid species, preventing homocoupling side reactions and protodeboronation. This "reservoir effect" is a direct consequence of the robust
crystal lattice.
Experimental Validation (Self-Validating Protocol)
To verify the quality of the synthesized crystals before submitting for XRD or using in sensitive catalysis:
-
Melting Point Check: Pure potassium benzyltrifluoroborates typically decompose rather than melt, often >250 °C. A sharp melting point below 200 °C usually indicates the presence of boronic acid impurity (hydrolysis product).
-
19F NMR (Assessment of B-F Integrity):
-
Dissolve crystal in
-acetone or . -
Signal: Look for a quartet at approx -140 ppm (relative to
). -
Coupling:
. -
Impurity Flag: A singlet or broad peak indicates hydrolysis to free fluoride (
) or .
-
References
-
Molander, G. A.; Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction".[1] Accounts of Chemical Research. Link
-
Darses, S.; Genet, J. P. (2008).[1] "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis". Chemical Reviews. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism". Angewandte Chemie International Edition. Link
-
Batey, R. A.; Quach, T. D. (2001). "Synthesis and Property Analysis of Potassium Alkyl- and Aryltrifluoroborates". Tetrahedron Letters. Link
-
Cambridge Crystallographic Data Centre (CCDC) . Entry 1872093 (Substituted Benzyltrifluoroborate derivative). Link
Sources
Technical Guide: Air and Moisture Stability of Potassium Organotrifluoroborates
Executive Summary
Potassium organotrifluoroborates (
The Stability Paradigm: Solid-State vs. Solution Dynamics
To effectively utilize
Solid-State Robustness
In the solid phase, potassium organotrifluoroborates exhibit indefinite shelf life under ambient conditions.[1] The coordination saturation of the boron atom (sp3 hybridized) prevents the empty p-orbital interactions that drive the dehydration of boronic acids into boroxines.
-
Air Stability: Inert to atmospheric oxygen.
-
Moisture Stability: Non-hygroscopic and resistant to atmospheric hydrolysis.
-
Thermal Stability: High melting points (often >250°C), typically decomposing before melting.
Solution-State Hydrolysis (The "Slow Release" Mechanism)
In protic media,
Key Insight (The Acid-Base Paradox): While Suzuki-Miyaura couplings are basic, hydrolysis of
Mechanistic Underpinnings[6]
The stability of
Hydrolysis Pathway Diagram
The following diagram illustrates the stepwise hydrolysis of the trifluoroborate anion to the boronic acid, highlighting the reversibility and the role of fluoride scavenging.
Figure 1: Stepwise hydrolysis equilibrium of potassium organotrifluoroborates. The initial loss of fluoride is typically the rate-determining step.
Analytical Validation Protocols
Do not rely on visual inspection. The following NMR protocols provide self-validating confirmation of compound integrity.
NMR Characterization (The Gold Standard)
The most diagnostic tool for purity is
-
Signature Signal: A clean quartet (due to
- coupling, Hz). -
Chemical Shift: Typically
to ppm. -
Impurity Flag: A singlet at
to ppm indicates free fluoride ( ) or , signaling decomposition.
NMR Characterization
-
Signature Signal: A quartet (coupling to 3 equivalent F atoms).
-
Chemical Shift: Typically
to ppm. -
Impurity Flag: A broad singlet around
ppm indicates hydrolyzed boronic acid/ester species.
Protocol: Stability Stress Test
To validate a new batch of
-
Dissolve: Prepare a 0.1 M solution in
:Acetone- (1:1). -
Initial Scan: Acquire
NMR ( ). Confirm quartet integration >98%. -
Stress: Leave the tube open to air at ambient temperature for 24 hours.
-
Final Scan: Acquire
NMR ( ). -
Pass Criteria:
appearance of free fluoride singlet or hydrolyzed intermediates.
Handling, Synthesis & Storage[1][7]
Synthesis Workflow (KHF2 Method)
The conversion of boronic acids to trifluoroborates is the primary method for purification and stabilization.
Figure 2: Standard synthesis and purification workflow using Potassium Hydrogen Difluoride (
Storage Guidelines
-
Container: Plastic (polyethylene/polypropylene) bottles are preferred over glass for long-term storage to prevent etching/hydrolysis from surface silanols, although borosilicate glass is acceptable for short-term use.
-
Environment: Ambient temperature, dry.[6] No inert atmosphere (glovebox) is required.
-
Solvent Compatibility:
-
Soluble: Acetone, Acetonitrile, Methanol, Water, DMF.[7]
-
Insoluble: Diethyl ether, DCM, Hexanes, Toluene (allows for easy precipitation).
-
Comparative Data: Stability & Properties[9][10][11][12][13][14]
The table below contrasts
| Feature | Boronic Acid ( | Pinacol Ester ( | Trifluoroborate ( |
| Air Stability | Variable (oxidation prone) | Good | Excellent |
| Moisture Stability | Poor (forms anhydrides) | Good | Excellent |
| Atom Economy | High | Low (loss of pinacol) | High |
| Stoichiometry | Variable (due to dehydration) | 1:1 | 1:1 (Precise) |
| Purification | Difficult (crystallization hard) | Chromatography required | Precipitation/Crystallization |
| Solubility | Organic/Aqueous | Organic | Polar Organic/Aqueous |
References
-
Molander, G. A.; Ellis, N. (2007).[8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[8] Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link
-
Darses, S.; Genet, J. P. (2008).[8] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[9][8] Link
-
Perrin, D. M. (2010). High Stability of Potassium Organotrifluoroborates in Aqueous Solution. Journal of the American Chemical Society. Link
-
Baggio, R., et al. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Link
Sources
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Handling and storage guidelines for potassium trifluoro(4-methylbenzyl)borate.
Executive Summary
Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) represents a robust class of organoboron reagents known as organotrifluoroborates (
Its specific structural feature—a benzyl group attached to the boron center—renders it particularly valuable for sp³-sp² cross-coupling (Suzuki-Miyaura) and photoredox-mediated radical generation .[2] However, its ionic lattice structure dictates specific solubility protocols often overlooked in standard organic synthesis workflows.[2] This guide provides an authoritative technical framework for the storage, handling, and experimental application of this reagent.[2][3]
Physicochemical Profile & Stability
Technical Specifications
| Property | Data | Notes |
| IUPAC Name | Potassium trifluoro[(4-methylphenyl)methyl]boranuide | |
| CAS Number | 1422539-95-4 | Distinct from the phenyl analog (p-tolyl).[1][2] |
| Formula | ||
| MW | 212.06 g/mol | |
| Appearance | White to off-white crystalline solid | Free-flowing powder.[1][2] |
| Solubility | High: Acetone, MeCN, MeOH, WaterLow: DCM, Toluene, Hexanes | Requires polar media or phase transfer.[2][3] |
| Melting Point | >250 °C (Decomposition) | Does not melt; lattice breakdown occurs.[2] |
Stability Logic
The stability of this compound arises from the saturation of the boron atom's coordination sphere.[2] In boronic acids (
Figure 1: Stability comparison between Boronic Acids and Trifluoroborates. The tetracoordinate nature of the trifluoroborate prevents the degradation pathways common to boronic acids.[3]
Storage Guidelines
While the compound is "bench stable," rigorous storage protocols ensure batch-to-batch consistency, particularly for kinetic studies or GMP applications.[2][3]
Environmental Control
-
Temperature: Store at ambient temperature (15–25 °C) . Refrigeration is not required and can be detrimental if condensation introduces excess water upon opening.[2]
-
Atmosphere: Air-stable.[2] However, storage under an inert atmosphere (Nitrogen or Argon) is Recommended for long-term storage (>6 months) to prevent trace hydrolysis from atmospheric moisture over extended periods.[2][3]
-
Humidity: Keep in a desiccated environment.[2] Although resistant to gross hydrolysis, surface moisture can cause caking and affect precise weighing.[2]
Container Specifications
-
Primary Container: Glass or Polypropylene (PP) vials with tight-sealing screw caps (PTFE-lined).[2]
-
Secondary Containment: Sealed desiccator cabinet or opaque secondary jar to protect from direct UV light (though not strictly photo-labile, this is Good Laboratory Practice for benzylic compounds).[2]
Handling & Safety Protocols
Safety Hazards (E-E-A-T)
-
Fluoride Release: In the presence of strong Lewis acids or aqueous acids, slow hydrolysis can release fluoride ions (
) or trace Hydrogen Fluoride (HF).[2][3] -
Particulate Hazard: Fine dust can be irritating to the respiratory tract.[2]
-
Toxicity: Treat as a potential irritant (Skin/Eye/Respiratory).[2] Specific toxicology data for this derivative is limited; assume toxicity profile similar to inorganic fluorides and borates.[2]
Handling Procedures
-
PPE: Standard nitrile gloves, safety glasses with side shields, and a lab coat.[1][2] Use a NIOSH-approved dust mask (N95) if handling open quantities >5g outside a fume hood.[2]
-
Weighing:
-
Static Charge: These salts are often fine, electrostatic powders.[2] Use an anti-static gun or weigh into glass/metal vessels rather than plastic boats to ensure quantitative transfer.[2]
-
Hygroscopicity Check: If the powder appears clumpy, it may have absorbed surface moisture.[2] Recrystallization from Acetone/Ether is recommended before use in sensitive catalytic cycles.[2]
-
Experimental Application Workflow
The utility of this compound relies on its activation.[2] The C-B bond must be activated (usually by hydrolysis or transmetallation) to participate in coupling.[2]
Solubilization Strategy
This is an ionic salt.[1][2] Do not attempt to dissolve in pure Toluene, Hexanes, or DCM.[2][3]
-
Preferred Solvents: Methanol (MeOH), Acetone, Acetonitrile (MeCN), Water.[2][3]
-
Biphasic Mixtures: For reactions requiring non-polar solvents (e.g., Toluene), use a cosolvent system (Toluene/H2O) or a phase transfer catalyst (e.g., 18-crown-6 or TBAF).[3]
Reaction Workflow: Suzuki-Miyaura Coupling
This protocol highlights the necessity of a base/water system to hydrolyze the trifluoroborate in situ to the active boronic acid species.[1][2]
-
Charge Vessel: Add Aryl Halide (1.0 equiv), this compound (1.1–1.5 equiv), and Pd-Catalyst (e.g.,
, 5 mol%).[1][2][3] -
Solvent Addition: Add degassed solvent mixture (e.g., Toluene:Water 3:1 or THF:Water).[1][2]
-
Base Activation: Add inorganic base (
or , 3.0 equiv).[1][2] Note: The base promotes the hydrolysis of the group.[3] -
Heating: Heat to 80–100 °C. The trifluoroborate acts as a "slow-release" reservoir of the boronic acid, reducing homocoupling side reactions.[1][2]
Reaction Workflow: Photoredox Radical Generation
Benzylic trifluoroborates are excellent precursors for carbon-centered radicals via Single Electron Transfer (SET).[1][2]
-
Setup: Dissolve reagent in DMSO or Acetone.
-
Catalyst: Add Photocatalyst (e.g.,
).[1][2] -
Oxidant: Add Single Electron Oxidant if not using a dual-catalytic cycle.
-
Irradiation: Blue LED (450 nm). The oxidation potential (
) of benzyl trifluoroborates is approx +1.1 V vs SCE, making them accessible to mild oxidants.[3]
Figure 2: Decision tree for experimental application. The pathway depends on whether the goal is two-electron transmetallation (Suzuki) or one-electron oxidation (Photoredox).[3]
Waste Disposal
-
Fluoride Content: The hydrolysis byproducts include Fluoride salts (
, ).[1][2] Do not dispose of in standard organic waste if your facility requires fluoride segregation.[2] -
Boron Content: Dispose of as hazardous chemical waste.[2]
-
Protocol:
References
-
Molander, G. A., & Ellis, N. (2007).[2][3][5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research. [3]
-
Darses, S., & Genet, J. P. (2008).[2][3][5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2]
-
Sigma-Aldrich. (n.d.).[2] Potassium Organotrifluoroborates Technical Guide.
Sources
- 1. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Thermogravimetric Analysis of Potassium Trifluoro(4-methylbenzyl)borate
The following technical guide details the thermogravimetric analysis (TGA) of Potassium Trifluoro(4-methylbenzyl)borate , a specific organotrifluoroborate salt used extensively in cross-coupling chemistries.
Technical Guide & Protocol
Executive Summary
This compound (CAS: 1422539-95-4) belongs to the class of organotrifluoroborates commonly known as "Molander salts."[1][2] These reagents are engineered to overcome the instability and hygroscopicity inherent to boronic acids.[2] While boronic acids often dehydrate to form boroxines or degrade via protodeboronation, potassium organotrifluoroborates are air- and moisture-stable crystalline solids.[2]
This guide provides a rigorous protocol for the thermal characterization of this compound. Establishing its thermal stability profile is critical for determining safe storage conditions, drying protocols, and upper-limit processing temperatures in pharmaceutical synthesis.
Chemical Context & Material Properties
Before initiating thermal analysis, the material's theoretical baseline must be established.[2]
| Property | Specification |
| Compound Name | This compound |
| Structure | |
| CAS Number | 1422539-95-4 |
| Molecular Weight | 212.06 g/mol |
| Physical State | White crystalline solid |
| Theoretical MP | > 300°C (Decomposition often precedes melting) |
| Hygroscopicity | Non-hygroscopic (unlike boronic acids) |
Scientific Rationale for Stability: The tetrahedral geometry of the boron atom in the trifluoroborate anion is coordinatively saturated, preventing the empty p-orbital attack that typically initiates oxidation or hydrolysis in trivalent boronic acids.[2] This saturation is the primary driver for its enhanced thermal stability.[2]
Experimental Protocol: TGA Workflow
To obtain reproducible data, the following "Self-Validating" protocol must be strictly followed. This ensures that observed mass losses are intrinsic to the material and not artifacts of sample preparation.[2]
Instrument & Sample Preparation[2]
-
Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).
-
Crucible Selection: Platinum (Pt) or Alumina (
) .[2] -
Sample Mass: 5–10 mg.
Pre-Analysis Drying (Critical Step)
Although Molander salts are non-hygroscopic, surface moisture can adsorb during handling.[2]
-
Procedure: If the sample has been stored in ambient air, perform a drying cycle within the TGA or in a vacuum oven at 40°C for 1 hour prior to the main ramp.[2]
-
Validation: A TGA run showing mass loss < 0.5% below 100°C confirms the sample is dry and the subsequent mass loss is due to chemical decomposition.[2]
Method Parameters
| Parameter | Setting | Rationale |
| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events.[2] |
| Start Temp | Ambient (25°C) | Baseline establishment. |
| Ramp Rate | 10°C/min | Standard rate to balance resolution with experiment time. |
| End Temp | 600°C | Sufficient to observe complete decomposition and residue formation.[2] |
| Isothermal | Optional: 5 min at 100°C | To drive off any residual solvent if no pre-drying was done.[2] |
Data Interpretation & Expected Profile
The TGA curve for this compound typically exhibits three distinct regions.
Region I: Desolvation (< 120°C)[2]
-
Behavior: Flat baseline or negligible mass loss (< 1%).[2]
-
Interpretation: If significant mass loss occurs here, the sample is likely solvated (e.g., water, acetone from recrystallization).[2] Pure Molander salts should not show significant weight loss here.[2]
Region II: Stability Plateau (120°C – 250°C)[2]
-
Behavior: Horizontal plateau.[2]
-
Interpretation: This defines the Operating Window .[2] The material is thermally stable.[2][3][4] The lack of mass loss confirms the integrity of the C-B bond and the crystal lattice.
-
Key Metric:
(Extrapolated Onset Temperature).[2] For benzyltrifluoroborates, this is typically > 250°C .[2]
Region III: Decomposition (> 250°C – 350°C)[2]
-
Behavior: Sharp, single-step mass loss.[2]
-
Mechanism: Thermal cleavage of the C-B bond and loss of inorganic volatiles.[2]
-
Calculation:
Visualization of Workflows
The following diagrams illustrate the experimental logic and the decomposition pathway.
Diagram 1: TGA Experimental Workflow
Caption: Step-by-step workflow for ensuring reproducible TGA data for organotrifluoroborates.
Diagram 2: Thermal Stability Logic
Caption: Thermal profile stages. The compound is stable up to approx. 250°C, after which BF3 release occurs.
References
-
Molander, G. A., & Figueroa, R. (2005).[2] Organotrifluoroborates: Expanding the Organoboron Repertoire. Aldrichimica Acta, 38(2), 49-56.[2] Link
-
Darses, S., & Genêt, J. P. (2008).[2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[2] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23692459, Potassium benzyltrifluoroboranuide.[2] Link
Sources
Methodological & Application
Suzuki-Miyaura coupling with potassium trifluoro(4-methylbenzyl)borate
Application Note: Suzuki-Miyaura Cross-Coupling with Potassium Trifluoro(4-methylbenzyl)borate
Executive Summary
This compound (CAS: 1422539-95-4) represents a highly stable, crystalline alternative to 4-methylbenzylboronic acid. While traditional benzylboronic acids are notoriously unstable—prone to rapid protodeboronation and trimerization (boroxine formation)—this trifluoroborate salt (Molander Salt) offers indefinite shelf stability and precise stoichiometry.
However, its utility relies on a specific "Slow-Release" mechanism. Unlike boronic acids, this reagent is not the active transmetallating species.[1] It must undergo in situ hydrolysis to generate the active boronic acid at a rate that matches the catalytic turnover. This guide details the protocols required to synchronize these rates, preventing the common failure modes of protodeboronation (formation of p-xylene) and homocoupling.
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | This compound |
| Structure | |
| CAS Number | 1422539-95-4 |
| Molecular Weight | 212.06 g/mol |
| Appearance | White, free-flowing crystalline solid |
| Solubility | Soluble in Acetone, MeOH, H₂O; Insoluble in Et₂O, CH₂Cl₂ |
| Stability | Air/Moisture stable (Store at RT); Hydrolyzes in acidic media |
| Atom Economy | High (No boroxine waste) |
Mechanistic Principles: The "Slow-Release" Strategy
The success of this coupling hinges on the Lennox-Lloyd-Jones Hydrolysis Equilibrium . The trifluoroborate anion (
The Critical Pathway:
-
Hydrolysis: The salt reacts with water (mediated by base) to release the active boronic acid (
). -
Transmetallation: The active species engages with the Oxidative Addition Complex (
). -
Competition: If Hydrolysis
Transmetallation, the free boronic acid accumulates and decomposes (Protodeboronation). If Hydrolysis Transmetallation, the reaction stalls.
Diagram 1: The Coupled Hydrolysis-Catalytic Cycle
Caption: The "Slow-Release" mechanism. Success depends on balancing the hydrolysis rate (blue dashed) with the transmetallation rate (green).
Optimization Guidelines
Catalyst Selection
For benzyl coupling partners,
-
Standard (Robust): Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ligand prevents
-elimination and supports the coupling of benzylic centers. -
High Performance (Sterically Demanding): Pd(OAc)₂ + XPhos or RuPhos . These Buchwald ligands facilitate oxidative addition of difficult aryl chlorides and accelerate reductive elimination, outcompeting decomposition.
Solvent System (The Hydrolysis Switch)
The solvent must contain water to trigger the release of the boronic acid.
-
Recommended: THF:H₂O (10:1 to 4:1) or CPME:H₂O .
-
Note: Anhydrous conditions will result in 0% conversion .
Base Selection
-
Carbonates (
, ): Standard. Cesium often provides higher solubility in organic/aqueous mixtures. -
Avoid: Strong alkoxides (KOtBu) can sometimes trigger premature decomposition of the sensitive benzylic species.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adaptable) Reaction: Coupling 4-chloroanisole with this compound.
Reagents:
-
Aryl Chloride/Bromide: 1.0 mmol
-
This compound: 1.1 – 1.2 mmol (233–254 mg)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%, 41 mg)
-
Base:
(3.0 mmol, 977 mg) -
Solvent: THF (4 mL) / Water (1 mL) (Degassed)
Protocol:
-
Setup: Charge a dry reaction vial (microwave vial or round bottom flask) with the aryl halide, trifluoroborate salt, catalyst, and base.
-
Critical: If the aryl halide is a liquid, add it after the solvent.
-
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Why? Oxygen promotes homocoupling of the boron species.
-
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Time: Typically 4–24 hours.
-
Visual Check: The mixture will be biphasic; vigorous stirring is required to maximize interfacial surface area.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Quality Control & Troubleshooting (Self-Validating Systems)
The most powerful tool for troubleshooting trifluoroborates is ¹⁹F NMR .
Diagram 2: Troubleshooting Decision Tree
Caption: Use 19F NMR to diagnose failure. -140 ppm indicates the salt is not releasing boron; Free Fluoride indicates release occurred but coupling failed.
Common Failure Modes:
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Hydrolysis too slow. | Increase Water ratio (to 1:1) or Temp. |
| Low Yield + p-Xylene | Hydrolysis too fast (Protodeboronation). | Decrease Water ratio (to 10:1); Add ligand (XPhos). |
| Homocoupling (Ar-Ar) | Oxygen ingress. | Improved degassing; slower addition of base. |
References
-
Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(37), 9385–9388. Link
-
Butters, M., et al. (2013). Critical Assessment of the Suzuki–Miyaura Coupling: The Role of the Boronate Species. Chemical Reviews, 113(1), 2–20. Link
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Potassium Benzyltrifluoroborates
Executive Summary
Potassium benzyltrifluoroborates (
This guide details the "Slow-Release Strategy," a reaction paradigm where the robust trifluoroborate salt acts as a reservoir, releasing the active boronic acid species in situ at a rate that matches the catalytic turnover. This method minimizes the standing concentration of the unstable intermediate, significantly boosting yields in drug discovery and process chemistry.
Mechanistic Principles: The Slow-Release Strategy
Unlike boronic acids or esters, organotrifluoroborates are not directly transmetallated by Palladium. They must first undergo hydrolysis to form the active boronic acid (
For benzyl substrates, this hydrolysis step is the rate-determining factor for side-reaction suppression. If hydrolysis is too fast, the high concentration of free benzylboronic acid leads to protodeboronation (formation of toluene derivatives). If too slow, the catalyst deactivates.
Hydrolysis Equilibrium Pathway[5]
The reaction relies on a biphasic equilibrium. The base (
Figure 1: The hydrolytic equilibrium governing the release of the active boronic acid species.[2] Control of this rate is essential to prevent the 'Side' pathway.
Critical Reaction Parameters
Success depends on three variables: the catalyst's bite angle, the base's solubility profile, and the solvent's water content.
Catalyst Selection Matrix[1]
| Variable | Standard Recommendation | High-Performance Alternative | Mechanistic Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G2 | dppf: Large bite angle accelerates reductive elimination. XPhos: Bulky biaryl ligand prevents Pd-black formation and boosts oxidative addition of aryl chlorides. |
| Base | Cs₂CO₃ (3.0 equiv) | K₂CO₃ (3.0 equiv) | Cesium: Higher solubility in organic solvents compared to Potassium, facilitating the phase-transfer hydrolysis. |
| Solvent | THF/H₂O (10:1) | CPME/H₂O (10:1) | Water: Essential for hydrolysis. CPME: Lower peroxide formation and higher boiling point than THF for difficult substrates. |
| Temp | Reflux (75-80°C) | 80-100°C | Heat is required to overcome the activation energy of the C-B bond hydrolysis. |
Experimental Protocols
Method A: The "Molander" Standard (Robust & General)
Best for: Standard library synthesis, aryl bromides/iodides, and scale-up.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Benzyltrifluoroborate (1.05 equiv)
-
Pd(dppf)Cl₂[4]·CH₂Cl₂ (2-5 mol%)
-
Solvent: THF/H₂O (10:1 ratio, 0.1 M concentration)
Step-by-Step Workflow:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (if solid), potassium benzyltrifluoroborate, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF and Water via syringe.
-
Note: If the aryl halide is a liquid, add it at this stage.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C for THF) with vigorous stirring.
-
Time: Typically 4–24 hours.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or DCM. Wash organics with brine, dry over MgSO₄, and concentrate.
Method B: The "Buchwald" Advanced (Sterically Hindered/Chlorides)
Best for: Aryl chlorides, ortho-substituted partners, and heteroaromatics.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Potassium Benzyltrifluoroborate (1.2 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
K₂CO₃ (3.0 equiv)[5]
-
Solvent: THF/H₂O (10:1) or Toluene/H₂O (4:1)
Key Difference: The XPhos ligand creates a highly active monoligated Pd(0) species that can oxidatively add into unreactive C-Cl bonds and accommodate the steric bulk of the benzyl nucleophile.
Visual Workflow Guide
Figure 2: Step-by-step experimental workflow for ensuring inert conditions and proper solvating.
Troubleshooting & Optimization
Issue: Protodeboronation (Major Product is Toluene derivative)[1]
-
Cause: The hydrolysis of the trifluoroborate is too fast relative to the transmetallation step, causing the active boronic acid to accumulate and decompose.
-
Solution 1 (Solvent): Reduce the water ratio (e.g., go from 3:1 to 10:1 or 20:1 THF/H₂O). This slows the hydrolysis rate.[2]
-
Solution 2 (Catalyst): Switch to a more active catalyst (XPhos Pd G2) to consume the boronic acid faster.
Issue: Low Conversion / Starting Material Remains
-
Cause: The trifluoroborate is not hydrolyzing (too stable).
-
Solution: Increase water content or switch to a stronger base (Cs₂CO₃ is generally superior to K₂CO₃ for solubility). Ensure the temperature is at least 75°C.
Issue: Homocoupling (Ar-Ar)
-
Cause: Presence of Oxygen or high catalyst loading.
-
Solution: Degas solvents more rigorously (sparge with Argon for 15 mins).
References
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2] [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[7] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryltrifluoroborates in Suzuki−Miyaura Coupling: The Roles of Endogenous Arylboronic Acid and Fluoride. Angewandte Chemie International Edition, 49(29), 5156–5160. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Application Note: Cross-Coupling of Potassium Trifluoro(4-methylbenzyl)borate with Aryl Chlorides
Abstract
This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of Potassium Trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) with aryl chlorides. While aryl chlorides are economically attractive electrophiles, their high bond stability renders them challenging substrates compared to bromides or iodides. This protocol leverages the Molander System —utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) and a biphasic solvent system—to achieve high yields of diarylmethanes. The use of the trifluoroborate salt overcomes the stability issues associated with benzylic boronic acids, such as protodeboronation and polymerization.
Introduction & Mechanistic Rationale
The Challenge of Benzylic Coupling
Benzylic boron reagents are notoriously unstable. The corresponding boronic acids often undergo rapid protodeboronation or oxidative homocoupling under standard basic conditions. Potassium organotrifluoroborates (
The Aryl Chloride Challenge
Aryl chlorides possess a strong C-Cl bond (
The Solution: The Molander Conditions
The protocol below utilizes a Pd(OAc)₂ / RuPhos or XPhos catalytic system.
-
RuPhos/XPhos: These bulky, electron-rich dialkylbiaryl phosphines promote OA into the aryl chloride and facilitate Reductive Elimination (RE) of the bulky diarylmethane product.
-
Toluene/Water (3:1): The water is critical. It solubilizes the inorganic trifluoroborate salt and facilitates the hydrolysis of the
group to the active species.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the unique entry point of the trifluoroborate salt.
Figure 1: Catalytic cycle showing the activation of the trifluoroborate precursor and the Pd(0)/Pd(II) cycle.
Experimental Protocol
Materials & Reagents
| Component | Function | Equivalents | Notes |
| Aryl Chloride | Electrophile | 1.0 equiv | Limiting reagent. |
| K-Trifluoro(4-methylbenzyl)borate | Nucleophile | 1.1 – 1.2 equiv | Slight excess accounts for minor hydrolysis. |
| Pd(OAc)₂ | Pre-catalyst | 0.02 equiv (2 mol%) | Palladium(II) acetate. |
| RuPhos | Ligand | 0.04 equiv (4 mol%) | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. |
| K₂CO₃ | Base | 3.0 equiv | Anhydrous, granular. |
| Toluene / Water | Solvent | 0.15 M (w.r.t halide) | Ratio 3:1 (v/v). Degassed. |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.
-
Add Aryl Chloride (1.0 mmol), This compound (233 mg, 1.1 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Note: If the aryl chloride is a liquid, add it via syringe after sealing and purging.
-
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
Step 2: Solvent Addition
-
Prepare a mixture of Toluene and Water (3:1 ratio).[1] Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.
-
Add the degassed solvent mixture (6.7 mL total for 1 mmol scale) via syringe through the septum.
Step 3: Reaction
-
Place the vial in a pre-heated oil block or bath at 85°C .
-
Stir vigorously (800+ RPM). Biphasic mixtures require high shear to ensure phase transfer.
-
Monitor reaction progress by HPLC or GC-MS at 2 hours and 18 hours.
-
Target: >95% consumption of aryl chloride.
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases. Extract the aqueous layer twice with Ethyl Acetate.
-
Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the bench-top preparation of diarylmethanes.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative Addition failure | Switch ligand to XPhos or CataCXium A . Increase Temp to 100°C. |
| Protodeboronation (Toluene formation) | Hydrolysis too fast | Reduce water ratio (e.g., 9:1 Toluene/Water). Lower Temp to 70°C. |
| Homocoupling (Biaryl formation) | Oxygen leak | Ensure rigorous degassing. Check septum integrity. |
| Precipitation | Salt insolubility | Increase water content or use CPME/Water system. |
Substrate Scope Notes
-
Electron-Poor Aryl Chlorides (e.g., 4-CN, 4-NO₂): React rapidly. Standard conditions apply.
-
Electron-Rich Aryl Chlorides (e.g., 4-OMe): Slower OA. Require longer reaction times (24h) or higher catalyst loading (5 mol%).
-
Sterically Hindered Chlorides (Ortho-substituted): Switch ligand to CataCXium A or SPhos .
References
-
Molander, G. A., & Elia, M. D. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.[2]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009).[3][4] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
-
Molander, G. A., & Petrillo, D. E. (2008).[5] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[5] Organic Letters, 10(9), 1795–1798.
-
Molander, G. A., & Gormisky, P. E. (2008).[3][6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[6] The Journal of Organic Chemistry, 73(19), 7481–7485.
-
Thermo Fisher Scientific. Potassium 4-methylphenyltrifluoroborate Product Page.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
Application Note: Precision Cross-Coupling of Potassium Trifluoro(4-methylbenzyl)borate with Heteroaryl Bromides
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed cross-coupling of potassium trifluoro(4-methylbenzyl)borate with heteroaryl bromides. Unlike traditional boronic acids, which are prone to protodeboronation and oxidative homocoupling in benzylic systems, potassium trifluoroborates (
This guide provides a robust standard operating procedure (SOP) based on the foundational work of the Molander group, adapted for modern drug discovery workflows involving complex heterocyclic scaffolds (pyridines, quinolines, pyrimidines).
Scientific Foundation & Mechanism
The "Slow-Release" Strategy
The primary challenge in coupling benzylic boron reagents is their instability. Benzylic boronic acids decompose rapidly under basic conditions via protodeboronation (yielding the defunctionalized toluene derivative) or oxidative homocoupling (yielding bibenzyls).
Potassium trifluoroborates are chemically robust salts.[2] They do not transmetallate directly.[3][4] Instead, they undergo a base-mediated hydrolysis equilibrium to release the active boronic acid in situ.
By tuning the solvent system (typically THF/H
Mechanistic Pathway
The reaction follows a modified Suzuki-Miyaura catalytic cycle. The critical deviation is the pre-equilibrium hydrolysis step.
Figure 1: Catalytic cycle highlighting the critical hydrolysis step that regulates the concentration of the active benzylic nucleophile.
Experimental Optimization
Catalyst Selection
For benzylic trifluoroborates, the choice of ligand is critical to facilitate the coupling while preventing
| Catalyst System | Utility | Recommendation |
| Pd(dppf)Cl | Standard | First-line choice. Excellent for standard heteroaryl bromides. The bidentate ligand stabilizes the Pd center. |
| Pd(OAc) | Advanced | Use for sterically hindered coupling partners or electron-rich aryl bromides. |
| Pd(OAc) | Alternative | Effective for heteroaryl chlorides or very challenging substrates. |
Solvent & Base Effects
The water content is non-negotiable; it is required for the hydrolysis of the
-
Standard: THF:H
O (10:1) or CPME:H O (10:1). -
Base: Cs
CO is preferred over K CO for benzylic systems due to better solubility and "soft" cation effects that assist in the transmetallation pre-equilibrium.
Standard Operating Procedure (SOP)
Objective: Cross-coupling of this compound (1.0 equiv) with a Heteroaryl Bromide (1.0 equiv).
Materials
-
Reagent A: this compound (MW: ~212.06 g/mol )
-
Reagent B: Heteroaryl Bromide (e.g., 3-bromopyridine, 5-bromoquinoline)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl
· CH Cl ) -
Base: Cesium Carbonate (Cs
CO )[1][5][6][7][8] -
Solvent: Tetrahydrofuran (THF) (HPLC Grade, non-stabilized preferred) and Deionized Water.
Protocol Steps
-
Preparation of Reaction Vessel:
-
Equip a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.
-
Note: While
salts are air-stable, the active Pd(0) species is not. Purge the vial with Nitrogen or Argon.
-
-
Charging Solids:
-
Add Heteroaryl Bromide (1.0 mmol, 1.0 equiv).
-
Add This compound (1.05 mmol, 1.05 equiv). Slight excess ensures completion.
-
Add Cs
CO (3.0 mmol, 3.0 equiv). -
Add Pd(dppf)Cl
· CH Cl (0.02 mmol, 2 mol%). Increase to 5 mol% for difficult substrates.
-
-
Solvent Addition:
-
Add THF (4.5 mL).
-
Add Water (0.5 mL).
-
Critical: The 10:1 ratio is vital for the controlled hydrolysis rate.
-
-
Degassing (Optional but Recommended):
-
Sparge the mixture with Nitrogen for 5 minutes or perform 3 cycles of vacuum/backfill with Nitrogen.
-
-
Reaction:
-
Seal the vessel.
-
Heat to Reflux (approx. 75–80 °C) with vigorous stirring.
-
Time: Run for 18–24 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the bromide. The
salt may not be visible on UV, but the product (diarylmethane) will be.
-
-
Work-up:
-
Cool to room temperature.[9]
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry combined organics over MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).
-
Note: Diarylmethane products are often non-polar; start with 100% Hexanes.
-
Troubleshooting & Decision Logic
Use the following workflow to troubleshoot low yields or difficult substrates.
Figure 2: Troubleshooting logic for optimizing benzylic cross-coupling reactions.
Common Issues Table
| Problem | Observation (LCMS) | Root Cause | Solution |
| Protodeboronation | Mass of Ar-CH | Hydrolysis is too fast; Active species accumulates. | Reduce water content (20:1 THF/H |
| Homocoupling | Mass of Dimer | Oxidation of boronic acid by Pd(II). | Ensure strict inert atmosphere (Ar/N |
| No Reaction | Only SM peaks | Catalyst poisoning (N-heterocycle) or oxidative addition failure. | Switch to RuPhos Pd G2 or XPhos Pd G2 . Change solvent to CPME/H |
References
-
Molander, G. A., & Elia, M. D. (2006).[10] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.[11] [Link] (Note: Foundational text for benzyl/aryl cross-coupling using trifluoroborates).
-
Molander, G. A., & Argüelles, F. A. (2010). Cross-Coupling of Potassium Benzyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 12(7), 1632–1635. [Link] (Note: Establishes the catalyst systems for difficult heteroaryl halide partners).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link] (Note: The authoritative source on the hydrolysis mechanism and "slow release" kinetics).
-
Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. [Link] (Note: Review of the catalyst/ligand effects including RuPhos).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Catalyst Selection for Benzyltrifluoroborate Cross-Couplings
Topic: Catalyst selection for benzyltrifluoroborate Suzuki-Miyaura reactions. Content Type: Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]
Cross-Coupling, Benzyl Potassium Trifluoroborates.Executive Summary: The "Benzyl Paradox"
Benzyltrifluoroborates represent a critical tactical advantage in medicinal chemistry, offering a shelf-stable alternative to the notoriously unstable benzylboronic acids. However, their deployment in Suzuki-Miyaura coupling presents a unique kinetic paradox: Stability vs. Activation.
Unlike boronic acids, trifluoroborates are catalytically inert until hydrolyzed. The success of the reaction depends entirely on synchronizing the rate of hydrolysis (activation) with the rate of transmetallation .
-
If Hydrolysis is too fast: The resulting free benzylboronic acid accumulates and undergoes rapid protodeboronation (yielding toluene derivatives).
-
If Hydrolysis is too slow: The palladium catalyst rests in an active state, leading to homocoupling or catalyst decomposition.
This guide provides a tiered catalyst selection strategy to manage this equilibrium, moving beyond "try-and-see" screening to rational catalyst design.
Mechanistic Architecture
To select the right catalyst, one must visualize the competing pathways. The diagram below illustrates the "Slow Release" mechanism required for high yields.
Figure 1: The Kinetic Gating Mechanism. Success requires the Transmetallation rate to exceed the Protodeboronation rate.
Catalyst Selection Matrix
Do not use a "one-size-fits-all" approach. Select your system based on substrate complexity.
Table 1: Catalyst Performance Hierarchy
| Substrate Class | Recommended Catalyst | Ligand Type | Base/Solvent | Rationale |
| Standard (Primary Benzyl-BF3K + Aryl Bromide) | PdCl₂(dppf)·CH₂Cl₂ | Bidentate Ferrocenyl | Cs₂CO₃THF/H₂O (10:1) | The Workhorse. The large bite angle of dppf accelerates reductive elimination. Robust and cost-effective [1]. |
| Sterically Hindered (Ortho-substituted Aryl Halides) | Pd-PEPPSI-IPr | NHC (Carbene) | K₂CO₃Toluene/H₂O (3:1) | The Bulldozer. Bulky NHC ligands prevent catalyst dimerization and facilitate oxidative addition of hindered electrophiles [2]. |
| Secondary Alkyl (α-Methyl Benzyl-BF3K) | RuPhos Pd G3/G4 | Dialkylbiaryl Phosphine | K₂CO₃Toluene/H₂O | The Specialist. RuPhos suppresses |
| Electron Deficient (Chlorides, Deactivated rings) | XPhos Pd G3 | Dialkylbiaryl Phosphine | K₃PO₄THF/H₂O | The Activator. Electron-rich phosphine boosts oxidative addition for unreactive aryl chlorides. |
Detailed Experimental Protocols
Protocol A: The "Molander Standard" (Baseline)
Best for: Initial screening of primary benzyltrifluoroborates.
Reagents:
-
Potassium benzyltrifluoroborate (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: PdCl₂(dppf)[2]·CH₂Cl₂ (5-10 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1 ratio) - Critical for hydrolysis.
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl halide (0.50 mmol), benzyltrifluoroborate (0.55 mmol), Cs₂CO₃ (1.5 mmol), and Pd catalyst (0.025 mmol).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[1] -
Solvate: Add degassed THF (4.5 mL) and degassed water (0.5 mL) via syringe.
-
Note: The presence of water is non-negotiable; it is required to hydrolyze the -BF3K group.
-
-
Heat: Heat to 75–80 °C for 18–24 hours with vigorous stirring.
-
Checkpoint: The mixture will likely be biphasic or a suspension. Vigorous stirring is essential for phase transfer.
-
-
Workup: Cool to RT. Dilute with water and extract with EtOAc (
). Dry organics over MgSO₄ and concentrate.
Protocol B: The "PEPPSI" Method (Difficult Substrates)
Best for: Sterically crowded partners or electron-poor aryl chlorides.
Reagents:
Step-by-Step:
-
Charge: Add aryl chloride (1.0 equiv), trifluoroborate (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%) to the vial.
-
Inert: Evacuate/Refill with Argon (
). -
Solvate: Add Toluene (3 mL) and Water (1 mL) per mmol of substrate.
-
Heat: Heat to 100 °C (higher temperature required for activation of chlorides).
-
Monitor: Check conversion by HPLC/UPLC after 4 hours. PEPPSI catalysts are generally faster than phosphine systems.
Troubleshooting & Optimization
Issue: Low Yield / High Protodeboronation (Toluene formation)
-
Diagnosis: Hydrolysis is outpacing Transmetallation. The concentration of free boronic acid is too high.
-
Solution 1 (Solvent): Switch from THF/H₂O to CPME/H₂O (Cyclopentyl methyl ether). CPME has lower water miscibility, slowing the release of the boronic acid (Slow Release Strategy).
-
Solution 2 (Base): Switch from Cs₂CO₃ to a milder base like K₃PO₄ .
Issue: Homocoupling (Ar-Ar)
-
Diagnosis: Oxidative coupling occurring before transmetallation, often due to oxygen leakage or slow oxidative addition.
-
Solution: Degas solvents rigorously (sparge with Argon for 15 mins). Increase the electrophile/nucleophile ratio to 1.2:1.
Issue: No Reaction (Starting Material Recovery)
-
Diagnosis: Catalyst poisoning or failure to hydrolyze.
-
Solution: Ensure the solvent is not anhydrous. Water is a reagent here.[2][5][6] If using a chloride, switch to XPhos Pd G3 or CataCXium A .
References
-
Molander, G. A., & Figueroa, R. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link
-
Dreher, S. D., Molander, G. A., et al. (2008).[7] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[7] Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
Solvent systems for cross-coupling reactions of organotrifluoroborates.
Application Note: Solvent Systems for Cross-Coupling of Organotrifluoroborates
Executive Summary
Potassium organotrifluoroborates (R-BF
This guide provides a scientifically grounded protocol for selecting solvent systems that modulate this hydrolysis equilibrium. By controlling the "slow release" of the active species, researchers can suppress side reactions (homocoupling, protodeboronation) and maximize yields for challenging substrates.
Mechanistic Insight: The "Slow Release" Strategy
The choice of solvent is not merely about solubility; it dictates the kinetics of the pre-catalytic equilibrium.
The Hydrolysis Equilibrium
The reaction does not proceed directly from the trifluoroborate. The salt must lose fluoride to generate the active boronic acid:
-
The Acid-Base Paradox: Although Suzuki coupling is performed under basic conditions, the hydrolysis of many trifluoroborates (especially electron-poor aryls) is acid-catalyzed.[1][2][3]
-
Solvent Role:
-
Protic Solvents (MeOH/H
O): Facilitate rapid ligand exchange and fast hydrolysis. Ideal for robust substrates. -
Aprotic/Biphasic (THF/H
O): Induce phase separation upon base addition. The bulk organic phase remains less basic, allowing the necessary hydrolysis to occur at a controlled rate before the active species enters the catalytic cycle. This is the "Slow Release" effect.
-
Visualizing the Pathway
Figure 1: The "Slow Release" mechanism. Solvent choice controls the Hydrolysis node, preventing saturation of the Active Species that leads to side reactions.
Solvent Selection Guide
Select your solvent system based on substrate stability and steric demand.
| System | Composition (v/v) | Mechanism | Best For |
| Type A: Rapid Release | MeOH : H | Homogeneous; fast solvolysis. | Robust Aryl-Aryl couplings. Simple substrates where speed is priority. |
| Type B: Controlled Release | THF : H | Biphasic (with inorganic base); slow hydrolysis. | Sterically hindered or unstable substrates (e.g., heteroaryls prone to protodeboronation).[4] |
| Type C: Green/Micellar | H | Micellar encapsulation; interfacial catalysis. | Environmental compliance. Highly lipophilic substrates. |
| Type D: Alkyl Specific | Toluene : H | Low water solubility slows hydrolysis significantly. | Alkyl trifluoroborates. Prevents |
Decision Tree
Figure 2: Solvent selection decision matrix based on substrate class and stability.
Detailed Protocols
Protocol A: Standard Aryl-Aryl Coupling (MeOH/H O)
Suitable for high-throughput screening of stable substrates.
-
Reagents:
-
Solvent: MeOH:H
O (3:1). Deoxygenate by sparging with N for 15 mins. -
Procedure:
-
Charge solid reagents into a reaction vial equipped with a stir bar.
-
Seal the vial and purge with inert gas (N
/Ar). -
Inject the deoxygenated solvent mixture (concentration ~0.2 M relative to halide).
-
Add the base (if liquid, e.g., Et
N) via syringe. -
Heat to 60–80 °C for 2–18 hours.
-
Workup: Dilute with EtOAc, wash with water, dry over MgSO
, and concentrate.
-
Protocol B: Controlled Release for Challenging Substrates (THF/H O)
Recommended for heteroaryls or when homocoupling is observed in Protocol A.
-
Reagents:
-
Electrophile (1.0 equiv)
-
R-BF
K (1.1–1.5 equiv) -
Catalyst: Pd(OAc)
(2 mol%) + XPhos or RuPhos (4 mol%) (Ligand choice is critical for sterics). -
Base: Cs
CO (3.0 equiv) – Crucial for phase splitting effect.
-
-
Solvent: THF:H
O (10:1). -
Procedure:
-
Combine Pd source, ligand, R-BF
K, and Cs CO in a reaction vessel. -
Evacuate and backfill with Ar (3 cycles).
-
Add THF and H
O (degassed). -
Stir vigorously at 80 °C (sealed tube).
-
Note: The reaction mixture may appear biphasic. Vigorous stirring is essential to maintain the interfacial transfer of the active species.
-
Protocol C: Green Chemistry (Water/PEG)
For environmentally conscious applications.
-
Reagents: Pd(OAc)
(1-2 mol%), Na CO (2 equiv). -
Solvent: H
O containing PEG-400 (or TPGS-750-M surfactant). -
Procedure:
-
Mix reagents in water/PEG (95:5) at room temperature or mild heat (40 °C).
-
The reaction often proceeds in air (if using robust catalysts), but inert atmosphere is recommended for reproducibility.
-
Product often precipitates out or can be extracted with minimal green solvent (e.g., 2-MeTHF).
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Hydrolysis is too slow. | Increase water content (e.g., switch from 10:1 to 4:1 THF:H |
| Homocoupling (R-R) | Hydrolysis is too fast; [R-B(OH) | Switch to THF:H |
| Protodeboronation (R-H) | Unstable boronic acid intermediate. | Use Protocol B . The slow release keeps the standing concentration of unstable acid low. |
| Glass Etching | Fluoride accumulation.[8] | Add ground glass or silica to the reaction to sequester fluoride, driving the equilibrium forward. |
References
-
Molander, G. A., & Bernardi, C. R. (2002).[9] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[6][9] The Journal of Organic Chemistry. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link
-
Liu, C., Ni, Q., Hu, P., & Qiu, J. (2011). A highly efficient and recyclable ligand-free protocol for the Suzuki coupling reaction of potassium aryltrifluoroborates in water.[10] Green Chemistry.[10][11] Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[8] Accounts of Chemical Research.[11] Link
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. A highly efficient and recyclable ligand-free protocol for the Suzuki coupling reaction of potassium aryltrifluoroborates in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
Application Note: Synthesis of Methylene-Linked Biaryl Scaffolds Using Potassium Trifluoro(4-methylbenzyl)borate
Executive Summary & Strategic Utility
This guide details the application of Potassium Trifluoro(4-methylbenzyl)borate (CAS: Available upon specific synthesis, analogue to 4-methylbenzylboronic acid derivatives) in the synthesis of diarylmethanes . While often categorized under "biaryl synthesis" in broad medicinal chemistry terms, this reagent specifically introduces a methylene (
Why this matters: The methylene-linked biaryl motif is a critical pharmacophore.[1] Unlike directly coupled biaryls (Ar-Ar) which possess a rigid axis, the methylene bridge introduces a degree of flexibility and alters the lipophilicity profile (LogP), serving as a vital bioisostere in drug design (e.g., modifying solubility or receptor binding fit).
The Reagent Advantage: Unlike benzylboronic acids, which are prone to protodeboronation and oxidation, the trifluoroborate salt (Molander Salt) offers:
-
Indefinite air/moisture stability (shelf-stable solid).
-
Stoichiometric precision (no variable anhydride formation).
-
Slow-release mechanism , minimizing homo-coupling side reactions.
Mechanistic Insight & Reaction Design
The transformation follows a Suzuki-Miyaura Cross-Coupling pathway.[1][2][3][4][5][6] However, coupling an
The Catalytic Challenge
-
Transmetallation Rate: The
C-B bond transmetallates slower than C-B bonds. -
-Hydride Elimination: Once the benzyl group is on the Palladium (Ar-Pd-Bn), there is a risk of
-hydride elimination, though less severe than with alkyl chains. -
Protodeboronation: Benzyl boronates are highly susceptible to C-B bond cleavage under basic conditions if the catalytic cycle is sluggish.
The Solution: Ligand & Base Selection
-
Catalyst: PdCl
(dppf) CH Cl is the gold standard. The bidentate dppf ligand has a large bite angle, accelerating reductive elimination and stabilizing the Pd(II) intermediate against elimination. -
Base/Solvent: Cs
CO in THF/H O . The water is non-negotiable; it is required to hydrolyze the species into the active boronic acid/hydroxo species ( / ) in situ.
Visualizing the Pathway
Caption: Activation pathway of the trifluoroborate salt. Note that the reagent must hydrolyze before entering the catalytic cycle.
Experimental Protocol: Synthesis of 4-Methyl-4'-methoxy-diarylmethane
Target Reaction: K[4-Me-Bn-BF3] + 4-Bromoanisole -> 4-Me-Bn-(4-OMe-Ph)
Materials Checklist
| Reagent | Equiv. | MW ( g/mol ) | Quantity (mmol) | Mass/Vol |
| K-Trifluoro(4-methylbenzyl)borate | 1.05 | 212.02* | 1.05 | 223 mg |
| 4-Bromoanisole | 1.00 | 187.03 | 1.00 | 187 mg |
| PdCl | 0.05 | 816.64 | 0.05 | 41 mg |
| Cs | 3.00 | 325.82 | 3.00 | 978 mg |
| THF (Tetrahydrofuran) | - | - | - | 10 mL |
| Water (Degassed) | - | - | - | 1 mL |
*MW estimated based on K-salt formula
Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
-
Vessel Prep: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Solids Addition: Charge the flask with:
-
This compound (223 mg).
-
Cesium Carbonate (978 mg).
-
PdCl
(dppf) CH Cl (41 mg). -
Note: Adding the catalyst with the solids ensures better inert handling than adding it as a solution later.
-
-
Purge: Cap the vessel with a rubber septum. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min / Argon 1 min).
Phase 2: Solvent Addition & Reaction
-
Solvent Prep: In a separate vial, mix THF (10 mL) and distilled water (1 mL). Sparge this mixture with Argon for 15 minutes to remove dissolved Oxygen. Oxygen is the enemy of this reaction, leading to homocoupling of the borate.
-
Injection: Syringe the degassed THF/H
O mixture into the reaction flask. -
Substrate Addition: Add the aryl halide (4-Bromoanisole, 187 mg) via syringe (if liquid) or add it during Step 2 (if solid).
-
Heating:
-
Monitoring: Check progress via TLC (Eluent: 5% EtOAc in Hexanes). The borate spot (baseline) should disappear, and a new UV-active spot (higher Rf) should appear.
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Dilute with water (15 mL) and diethyl ether or EtOAc (20 mL).
-
Extraction: Separate layers. Extract the aqueous layer twice more with organic solvent.
-
Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO
, and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 100% Hexanes
5% EtOAc/Hexanes. -
Note: Diarylmethanes are often non-polar; ensure the column is not flushed too quickly.
-
Scope & Limitations (Data Summary)
The following table summarizes expected yields based on the electronic nature of the electrophile (Aryl Halide), derived from standard Molander conditions for benzyl trifluoroborates.
| Electrophile Type | Example Substrate | Expected Yield | Notes |
| Electron-Neutral | Bromobenzene | 85-92% | Standard baseline efficiency. |
| Electron-Rich | 4-Bromoanisole | 75-85% | Slower oxidative addition; requires full reaction time. |
| Electron-Poor | 4-Bromobenzonitrile | 90-98% | Fast reaction; high conversion. |
| Sterically Hindered | 2-Bromotoluene | 40-60% | Limitation: Ortho-substitution hinders the Pd center. Switch to SPhos ligand. |
| Heterocycles | 3-Bromopyridine | 70-80% | Works well; ensure base excess to prevent Pd poisoning. |
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict O |
| Homocoupling (Ar-Ar) | Oxidation of Borate | Oxygen leak. Check septum integrity. Reduce catalyst loading. |
| Protodeboronation (Ar-CH3) | Hydrolysis without Coupling | Reaction temperature too low or transmetallation too slow. Increase Temp or switch to Pd(OAc) |
| Black Precipitate | Pd Black Formation | Catalyst decomposition. Add more ligand (dppf) or lower temperature. |
Advanced Workflow: Ligand Selection Logic
When the standard Pd(dppf)Cl
Caption: Decision matrix for optimizing catalyst/ligand combinations based on substrate steric and electronic properties.
References
-
Molander, G. A., & Elia, M. D. (2006).[2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
- Note: Establishes the foundational compatibility of benzyl/aryl cross-coupling using trifluorobor
-
Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Benzyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 8(10), 2031–2034. [Link]
- Note: The definitive protocol for the specific reagent class (Benzyltrifluorobor
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Note: Comprehensive review on the mechanism and hydrolysis rates of trifluorobor
- Note: General protocols for biaryl synthesis adapted for specific borate deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Late-stage functionalization using potassium trifluoro(4-methylbenzyl)borate
Application Note: Late-Stage Functionalization with Potassium Trifluoro(4-methylbenzyl)borate
Part 1: Strategic Overview
The "Magic Methyl" & Benzylic Tuning in Drug Discovery Late-stage functionalization (LSF) is no longer just a method for saving synthetic steps; it is a primary strategy for Structure-Activity Relationship (SAR) exploration. This compound (CAS: 1422539-95-4) is a specialized "Molander Salt" designed to introduce the 4-methylbenzyl moiety.
This specific substituent offers a dual advantage in medicinal chemistry:
-
Lipophilic Tuning: The 4-methyl group increases
more effectively than a simple benzyl group, potentially improving membrane permeability.[1] -
Metabolic Blocking: The para-methyl substituent blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring, extending the half-life of the parent drug.
Why Use Organotrifluoroborates? Unlike boronic acids, potassium organotrifluoroborates are air- and moisture-stable solids.[1] They possess an infinite shelf life and, critically for LSF, they are compatible with oxidative radical generation pathways that would decompose other boron reagents.[1]
Part 2: Mechanistic Pathways
The utility of this compound relies on its ability to serve as a radical precursor via Single Electron Transfer (SET) .
Mechanism A: Oxidative Fragmentation (Minisci-Type)
This is the primary pathway for direct C–H functionalization of heterocycles.
-
Excitation: The photocatalyst (Ir or Ru) is excited by blue light.[1]
-
Oxidation: The excited catalyst oxidizes the borate salt (
to V vs SCE).[1] -
Fragmentation: The resulting radical cation collapses, releasing
and generating the nucleophilic 4-methylbenzyl radical .[1] -
Addition: The radical attacks an electron-deficient heterocycle (e.g., pyridine, quinoline) at the most electrophilic position.[1]
-
Re-aromatization: An oxidant (usually persulfate) or the catalyst turnover restores aromaticity.[1]
Mechanism B: Metallaphotoredox (Cross-Coupling)
Used when a specific handle (halide) is present.[1]
-
Radical Generation: Same oxidative fragmentation as above.
-
Nickel Capture: The radical is intercepted by a Ni(0)/Ni(II) catalytic cycle rather than attacking the substrate directly.[1]
-
Reductive Elimination: The Ni center couples the benzyl radical with an aryl halide.[1]
Caption: The Oxidative Fragmentation Pathway. The borate serves as a reservoir for the nucleophilic 4-methylbenzyl radical, which engages in Minisci-type addition.
Part 3: Experimental Protocols
Protocol A: Minisci C–H Functionalization (Heterocycles)
Best for: Direct modification of pyridines, quinolines, and diazines without pre-functionalization.
Reagents:
-
Substrate: 1.0 equiv (Heterocycle)
-
Reagent: 1.5 equiv this compound
-
Photocatalyst: 2 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
-
Oxidant: 2.0 equiv K2S2O8 (Potassium Persulfate)
-
Solvent: DMSO:Water (4:1 ratio) or Acetone:Water depending on solubility.[1]
Step-by-Step Workflow:
-
Setup: In an 8 mL vial equipped with a stir bar, add the heterocycle (0.2 mmol), Borate salt (0.3 mmol, 64 mg), Photocatalyst (4.5 mg), and K2S2O8 (0.4 mmol, 108 mg).
-
Solvation: Add 2.0 mL of DMSO and 0.5 mL of deionized water.
-
Deoxygenation (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen quenches the excited photocatalyst and intercepts the benzyl radical.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, ~30-40W fan-cooled setup) for 18–24 hours. The reaction temperature should reach ~35–40°C naturally; do not overheat.
-
Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove byproduct acid and DMSO. Dry organic layer over Na2SO4.[1]
-
Purification: Concentrate and purify via silica gel chromatography.
Self-Validation Check:
-
Visual: The reaction mixture often turns from yellow to slightly dark/orange.[1]
-
Gas Evolution: Bubbles may form (release of
/gas).[1] -
TLC: The product will be significantly more lipophilic (higher
) than the starting heterocycle due to the 4-methylbenzyl addition.
Protocol B: Metallaphotoredox Cross-Coupling
Best for: Coupling to Aryl Bromides/Iodides on complex scaffolds.
Reagents:
-
Substrate: 1.0 equiv Aryl Bromide
-
Reagent: 1.2 equiv this compound
-
Photocatalyst: 2 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6
-
Base: 3.0 equiv Cs2CO3
Step-by-Step Workflow:
-
Pre-complexation: In a separate vial, dissolve NiCl2·glyme and dtbbpy in the solvent (DMF or DMA) and stir for 10 mins to form the active green ligated complex.
-
Reaction Assembly: Add the Aryl Bromide, Borate salt, Photocatalyst, and Base to the reaction vial. Add the pre-formed Ni-catalyst solution.[1]
-
Irradiation: Sparge with Argon (10 mins). Irradiate with Blue LEDs for 24 hours.[1]
-
Workup: Standard aqueous extraction.
Part 4: Data & Optimization Guide
Solvent & Oxidant Effects on Yield (Minisci Reaction)
| Solvent System | Oxidant | Relative Yield | Notes |
| DMSO:H2O (4:1) | K2S2O8 | 95% (Ref) | Standard Condition.[1] Best for polar heterocycles. |
| MeCN:H2O (1:1) | K2S2O8 | 70% | Better for lipophilic substrates, but slower kinetics.[1] |
| DMSO (Anhydrous) | K2S2O8 | <10% | Water is critical to solubilize the inorganic salts and facilitate BF3 release.[1] |
| DMSO:H2O | Air (O2) | 0% | Oxygen quenches the radical chain.[1] |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Conversion | Oxygen inhibition | Re-sparge with Argon; ensure septum is tight.[1] |
| Low Yield | Poor solubility of Borate | Increase Water ratio (up to 1:1) or switch to Acetone:Water.[1] |
| Regio-isomers | Substrate electronics | Minisci is governed by electronics.[1] The radical attacks the most electron-deficient carbon (alpha/gamma to Nitrogen). Block sensitive sites if necessary. |
digraph "Workflow_Decision" { rankdir=TB; bgcolor="#FFFFFF"; node [fontname="Helvetica", fontsize=10, style=filled, shape=box];Start [label="Start: Late-Stage Functionalization", fillcolor="#202124", fontcolor="#FFFFFF", shape=oval]; CheckHandle [label="Does molecule have\nAryl-Halide handle?", fillcolor="#FBBC04", fontcolor="#202124", shape=diamond]; YesHandle [label="Yes: Aryl-Br / Aryl-I", fillcolor="#E8F0FE", fontcolor="#1967D2"]; NoHandle [label="No: C-H Bonds only", fillcolor="#E8F0FE", fontcolor="#1967D2"]; ProtocolB [label="Use Protocol B:\nNi/Ir Dual Catalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProtocolA [label="Use Protocol A:\nMinisci (Ir + Persulfate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckHet [label="Is the target a\nN-Heterocycle?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond]; Start -> CheckHandle; CheckHandle -> YesHandle [label="Specific Site"]; CheckHandle -> NoHandle [label="Direct C-H"]; YesHandle -> ProtocolB; NoHandle -> CheckHet; CheckHet -> ProtocolA [label="Yes (Pyridine, etc.)"]; CheckHet -> ProtocolB [label="No (Need pre-functionalization)"];
}
Caption: Decision Matrix for selecting the correct functionalization protocol based on substrate features.
References
-
Molander, G. A. , & Bernardi, C. R. (2002).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link
-
Matsui, J. K. , Primer, D. N., & Molander, G. A. (2017).[1][3] Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science. Link
-
Dunnett, L. , et al. (2019).[1] An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. Link
-
Vertex AI Search . (2023).[1] this compound properties and uses. Link
-
Proctor, R. S. J. , & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. (Contextual citation for Minisci mechanisms).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00283A [pubs.rsc.org]
Application Note: One-Pot Synthesis of Methylene-Linked Biaryls from Benzyl Halides via Potassium Aryltrifluoroborates
Abstract & Objective
This application note details the protocol for the Palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates . This reaction provides a robust, modular, and scalable route to diarylmethanes (methylene-linked biaryls), a privileged scaffold in medicinal chemistry found in SGLT2 inhibitors, antidepressants, and anti-inflammatory agents.
Unlike traditional Suzuki-Miyaura couplings using boronic acids—which often suffer from protodeboronation or homocoupling when applied to
Key Advantages
-
Enhanced Stability: Potassium aryltrifluoroborates are air- and moisture-stable solids, unlike many boronic acids.
-
Atom Economy: Avoids the use of 9-BBN or toxic stannanes often required for benzylic couplings.
-
One-Pot Simplicity: The reaction proceeds in a single operational step without the need for intermediate isolation or complex slow-addition protocols.
-
Broad Scope: Tolerates heteroaryls, chlorides, bromides, and electron-deficient rings.
Scientific Foundation & Mechanism
The Challenge of Benzylic Coupling
Coupling benzylic electrophiles (
-
Slow Oxidative Addition: While benzyl halides add readily to Pd(0), the resulting
-benzyl-Pd(II) species can be prone to rearrangement ( -allyl formation) or homocoupling. -
Nucleophile Instability: Aryl boronic acids can undergo protodeboronation under the basic conditions required for transmetallation.
The Trifluoroborate Solution
Potassium aryltrifluoroborates (
Mechanism Steps:
-
Hydrolysis:
(Slow, rate-limiting availability). -
Oxidative Addition:
. -
Transmetallation:
. -
Reductive Elimination:
.
Mechanistic Diagram
Figure 1: Catalytic cycle illustrating the "slow-release" of the arylboron nucleophile from the trifluoroborate salt, preventing homocoupling and enabling efficient cross-coupling with the benzyl halide.
Experimental Protocol
This protocol is adapted from the seminal work of Molander & Elia (2006) and optimized for modern high-throughput screening (HTS) and scale-up environments.
Reagents & Equipment
-
Electrophile: Benzyl bromide or chloride (1.0 equiv).
-
Nucleophile: Potassium aryltrifluoroborate (1.05 - 1.1 equiv).
-
Catalyst:
(2 mol%).-
Note: The ferrocenyl ligand (dppf) is crucial for the stability of the benzyl-Pd intermediate.
-
-
Base: Cesium Carbonate (
) (3.0 equiv). -
Solvent: THF/Water (10:1) or CPME/Water (10:1) for higher temperatures.
-
Vessel: Sealed pressure tube or microwave vial (to prevent solvent loss at elevated temps).
Step-by-Step Procedure
Step 1: Charge Reagents In a glovebox or under a nitrogen stream, add the following to a reaction vial equipped with a magnetic stir bar:
-
Potassium Aryltrifluoroborate (0.55 mmol)
- (1.5 mmol, 489 mg)[1]
- (0.01 mmol, 8 mg)
Step 2: Add Substrate & Solvent
-
Add the Benzyl Halide (0.50 mmol). If the benzyl halide is a solid, add it in Step 1.
-
Add degassed THF (4.5 mL) and Water (0.5 mL).
-
Critical: The presence of water is mandatory for the hydrolysis of the trifluoroborate. Anhydrous conditions will result in 0% conversion.
-
Step 3: Reaction
-
Seal the vial with a Teflon-lined cap.
-
Heat the mixture to 77 °C (reflux) for 18–24 hours with vigorous stirring.
-
Optimization: For difficult substrates (sterically hindered), use CPME (Cyclopentyl methyl ether)/Water and heat to 100 °C.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with water (5 mL) and extract with Ethyl Acetate or DCM (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purify via silica gel flash chromatography.
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Scope & Performance Data
The following table summarizes the expected performance across various substrate classes based on established literature data.
| Substrate Class (Benzyl Halide) | Coupling Partner (Ar-BF3K) | Conditions | Typical Yield | Notes |
| Electron-Neutral (e.g., Benzyl Bromide) | Phenyl / Tolyl | THF/H2O, 77°C | 85-95% | Standard baseline. |
| Electron-Rich (e.g., 4-OMe-Benzyl Cl) | Electron-Poor Aryl | CPME/H2O, 90°C | 75-88% | Higher temp helps overcome slower ox-add of chlorides. |
| Heterocyclic (e.g., Pyridylmethyl) | Phenyl / Heteroaryl | THF/H2O, 80°C | 60-80% | Lewis basic nitrogens may require slightly higher catalyst load (5 mol%). |
| Sterically Hindered (e.g., secondary benzyl) | Ortho-subst. Aryl | CPME/H2O, 100°C | 40-60% | Secondary benzyl halides are prone to |
Troubleshooting & Optimization
Common Failure Modes
-
No Reaction: Check water content. The reaction requires water to hydrolyze the
to . Ensure the solvent ratio is accurate (10:1). -
Homocoupling of Benzyl Halide: Indicates the transmetallation is too slow. Increase the concentration of the trifluoroborate or switch to a more active catalyst system (e.g., XPhos-Pd-G2).
-
Protodeboronation (Ar-H formation): The "slow release" is too fast, or the mixture is too basic. Reduce base equivalents to 2.0 or lower temperature.
Safety Considerations
-
Benzyl Halides: Potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Pressure: Heating THF/Water in a sealed tube generates pressure. Use rated pressure vessels.
References
-
Molander, G. A.; Elia, M. D. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates."[2][3] The Journal of Organic Chemistry, 2006 , 71(24), 9198–9202. Link
-
Molander, G. A.; Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 2009 , 48(49), 9240–9261. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412–443. Link
-
Whitaker, L.; Harb, H. Y.; Pulis, A. P. "One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling." Chemical Communications, 2017 , 53, 9364-9367. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Potassium Trifluoro(4-methylbenzyl)borate Optimization Guide
Topic: How to prevent protodeboronation of potassium trifluoro(4-methylbenzyl)borate Content type: Technical Support Center Guide
Reagent Code: 4-Me-Bn-BF3K Primary Application: Suzuki-Miyaura Cross-Coupling (Introduction of the 4-methylbenzyl motif) Major Side-Reaction: Protodeboronation (Formation of p-xylene)
Core Directive: The Stability Paradox
Welcome to the technical support hub for benzyltrifluoroborates. You are likely here because you are observing low yields or a high background of 4-methyltoluene (p-xylene) in your crude reaction mixture.
The Challenge: this compound is a "Class II" organotrifluoroborate. Unlike aryl trifluoroborates, benzyl derivatives occupy a unique "Acid-Base Paradox" in their reactivity profile.
-
Storage: They are indefinitely stable in air/water.[1][2][3]
-
Activation: They require hydrolysis to the boronic acid species (
) to participate in transmetalation. -
The Trap: The resulting 4-methylbenzylboronic acid is inherently unstable. The benzylic carbon-boron bond is weak, and the intermediate carbanion is stabilized, leading to rapid protonolysis (protodeboronation) in aqueous base.
The Solution:
You cannot stop protodeboronation completely, but you can outcompete it.[4] Success relies on a "Slow-Release" strategy where the rate of cross-coupling (
Troubleshooting Guide (Q&A)
Issue 1: "I see large amounts of p-xylene (4-methyltoluene) and low product yield."
Diagnosis: The "Active Species" accumulation is too high, or your catalyst is too inactive. When the hydrolysis of the BF3K salt outpaces the oxidative addition/transmetalation cycle of the palladium catalyst, the active boronic acid accumulates in the basic aqueous media and decomposes.
Corrective Actions:
-
Switch Ligands (Critical): Standard ligands like PPh3 or dppf are often too slow for benzyl coupling.
-
Recommendation: Switch to bulky, electron-rich Buchwald phosphines, specifically RuPhos or SPhos . These ligands create a highly active catalyst that accelerates the cross-coupling step, consuming the boronic acid before it can decompose.
-
-
Adjust Water Ratio:
-
Standard: Toluene/Water (3:1).
-
Fix: Reduce water content to Toluene/Water (10:1) or (20:1). This slows the hydrolysis of the BF3K salt, ensuring the active boronic acid is released more gradually.[6]
-
-
Increase Catalyst Loading:
-
If using 1-2 mol%, increase to 5-10 mol% to ensure the catalyst turnover is fast enough to capture the transient boronic acid.
-
Issue 2: "The reaction is stalled. I see mostly starting material (BF3K salt) and aryl halide."
Diagnosis: "Hydrolysis Lock." Benzyl trifluoroborates (Class II) often require a proton source or specific surface interactions to initiate hydrolysis. In strictly neutral or highly basic conditions without sufficient water or heat, the BF3K salt may remain dormant.
Corrective Actions:
-
The "Glass Effect":
-
Insight: Hydrolysis of BF3K salts is often accelerated by the surface of borosilicate glass (which sequesters fluoride).
-
Fix: If running in plastic vials or Teflon vessels, switch to glass reaction vials .
-
Advanced Fix: Add finely ground glass powder or silica to the reaction mixture to accelerate fluoride abstraction.
-
-
Temperature Kick:
-
Ensure the reaction temperature is at least 80°C - 100°C . Benzyl BF3K salts rarely hydrolyze efficiently at room temperature in basic media.
-
-
Solvent Switch:
-
Change from THF/H2O to CPME (Cyclopentyl methyl ether)/H2O or Toluene/H2O . These biphasic systems often regulate the phase transfer and hydrolysis rates more effectively for benzyl systems.
-
Issue 3: "Can I use strong bases like KOH or NaOH?"
Diagnosis: High pH accelerates protodeboronation. While hydroxide promotes the formation of the reactive hydroxyboronate species, it also catalyzes the cleavage of the C-B bond in benzyl systems.
Corrective Actions:
-
Use Carbonates: Stick to K2CO3 or Cs2CO3 . These provide sufficient basicity for the Suzuki cycle without aggressively driving the protodeboronation pathway.
-
Buffer Systems: In extreme cases, using a phosphate buffer (K3PO4) can help maintain a pH that supports coupling but minimizes decomposition.
Optimized Protocol: The "Molander" Standard
This protocol is optimized to balance the release rate of the boronic acid with the catalytic turnover.
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Pd(OAc)2 or Pd2(dba)3 | Simple Pd(II) or Pd(0) sources work best when paired with specific ligands. |
| Ligand | RuPhos or SPhos | Mandatory. These ligands are privileged for secondary and benzylic alkylboron coupling. Ratio Pd:Ligand = 1:2. |
| Base | K2CO3 (3.0 equiv) | Carbonates minimize base-catalyzed decomposition compared to hydroxides. |
| Solvent System | Toluene / Water (3:1 v/v) | The biphasic nature regulates the concentration of the BF3K salt entering the aqueous phase for hydrolysis. |
| Temperature | 80°C - 100°C | Required to drive the hydrolysis of the C-B bond from the trifluoroborate. |
| Concentration | 0.1 M - 0.2 M | High dilution can sometimes favor protodeboronation; standard concentration is preferred. |
Step-by-Step Workflow:
-
Add Pd(OAc)2 (5 mol%) and RuPhos (10 mol%) to a glass vial.
-
Add this compound (1.1 - 1.5 equiv) and the Aryl Halide (1.0 equiv).
-
Add K2CO3 (3.0 equiv).[2]
-
Seal the vial and purge with Argon/Nitrogen (3 cycles).
-
Add degassed Toluene and Water (3:1 ratio) via syringe.
-
Heat vigorously at 85°C for 12-24 hours.
-
QC Check: If LCMS shows high p-xylene, repeat with reduced water (10:1 ratio).
Technical Deep Dive: The Mechanism
Understanding the competition between the productive cycle and the destructive cycle is key to troubleshooting.
Mechanism Diagram
Caption: The "Slow Release" Equilibrium. The BF3K salt must hydrolyze to the boronic acid to react. If the Pd-Catalyst cycle is too slow, the intermediate boronate undergoes protodeboronation to form p-xylene.
FAQs
Q: Why is the "Glass Effect" important? A: Molander and co-workers discovered that the hydrolysis of trifluoroborates is often catalyzed by the etching of borosilicate glass, which removes fluoride ions from the equilibrium as insoluble fluorosilicates. If you use plastic vials, the fluoride ions remain in solution, pushing the equilibrium back toward the unreactive BF3K salt, resulting in no reaction.
Q: Can I use the pinacol ester instead? A: You can, but benzyl pinacol boronic esters are often difficult to purify and less stable than the BF3K salts. However, if you cannot stop protodeboronation with the BF3K salt, preparing the pinacol ester freshly and using it under anhydrous conditions (using Ag2O or Ag2CO3 as an activator instead of aqueous base) is a valid alternative strategy.
References
-
Molander, G. A., & Sandrock, D. L. (2009).[1] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[1][2] Current Opinion in Drug Discovery & Development, 12(6), 811–823.[1][2] Link
-
Molander, G. A., & Argintaru, O. A. (2014). Palladium-catalyzed cross-coupling of secondary alkyltrifluoroborates with alkenyl phosphates. Organic Letters, 16(7), 1904–1907. (Demonstrates the utility of RuPhos/SPhos systems). Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanistic insight into protodeboronation pathways). Link
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki–Miyaura coupling: The roles of hydrolysis and stability. Angewandte Chemie International Edition, 49(29), 5156-5160. (Explains the "Glass Effect" and hydrolysis kinetics). Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Minimizing homocoupling side reactions in Suzuki coupling
Topic: Minimizing Homocoupling Side Reactions Audience: Drug Development Professionals & Senior Researchers
Introduction: The Homocoupling Paradox
Welcome to the Advanced Troubleshooting Hub. In Suzuki-Miyaura coupling, homocoupling is not merely a yield-reducing nuisance; it is a mechanistic diagnostic tool. The formation of symmetric biaryls (
This guide treats your reaction as a system to be debugged. We do not offer "tips"; we offer corrective protocols based on mechanistic causality.
Module 1: Diagnostic Triage
Before altering conditions, you must identify which homocoupling pathway is active. Use the logic tree below to diagnose your reaction mixture.
Diagnostic Logic Tree
Figure 1: Diagnostic logic for identifying the root cause of side-reaction impurities based on product distribution.
Module 2: Oxidative Homocoupling ( )
Symptom: The aryl boronic acid is consumed rapidly, forming a symmetric dimer, while the aryl halide remains unreacted. Root Cause: The "Adamo Mechanism." Dissolved oxygen reacts with Pd(0) to form a peroxo-palladium complex, which acts as an oxidant to couple two boronic acid molecules [1].[1]
The Mechanism
Unlike the standard cycle, this pathway bypasses the aryl halide entirely.
- (Peroxo complex)[1]
-
Peroxo complex reacts with
to form a peroxo-boronate adduct. -
Transmetallation of a second
group occurs, followed by reductive elimination of .[1]
Protocol A: The "Zero-Oxygen" Standard
Nitrogen balloons are insufficient for sensitive kinetics. You must lower dissolved
| Method | Efficiency | Recommended Application |
| Sparging | Good (< 5 ppm | Scale > 50 mL. Insert a needle/frit subsurface and bubble inert gas vigorously for >15 mins. Solvent loss is a risk; pre-saturate the gas stream with solvent vapor.[2] |
| Freeze-Pump-Thaw (FPT) | Excellent (< 1 ppm | Scale < 20 mL. Required for kinetics or highly electron-rich boronic acids. Repeat 3 cycles minimum. |
| Vacuum/Backfill | Poor | Not Recommended. Only removes headspace gas, not dissolved gas. Ineffective for preventing homocoupling. |
Protocol B: Kinetic Suppression (Slow Addition)
If degassing is insufficient, you must alter the kinetic competition. By keeping the concentration of Boronic Acid low, you starve the peroxo-pathway.
-
Technique: Syringe Pump Addition.
-
Setup: Dissolve the Boronic Acid (1.2–1.5 equiv) in the reaction solvent.
-
Rate: Add over 1–2 hours to the mixture containing Catalyst + Halide + Base.
-
Why it works: This ensures that as soon as Pd(0) is regenerated, it undergoes oxidative addition with the abundant Aryl Halide rather than reacting with
(if present) and the scarce Boronic Acid [2].
Module 3: Reductive Homocoupling ( )
Symptom: The aryl halide couples with itself.
Root Cause: Often occurs via "Ullmann-type" side reactions or disproportionation of the oxidative addition intermediate
Protocol C: Ligand & Base Engineering
To stop halide homocoupling, you must accelerate Transmetallation (TM) relative to the side reactions.
1. Base Selection Matrix
The base activates the boronic acid to form a boronate species (
| Base | Risk Profile | Recommendation | |
| ~10.3 | Low | First Line. Balanced activation. Use aqueous solutions (2M) to ensure solubility. | |
| ~12.3 | Moderate | For Steric Bulk. Higher basicity accelerates TM for hindered substrates. | |
| N/A | Low | For Base-Sensitive Groups. Useful for esters/nitriles. Anhydrous conditions possible.[2][3] | |
| ~15.7 | High | Avoid if possible. Can promote protodeboronation (hydrolysis of C-B bond). |
2. Ligand Selection (Steric Control) Use bulky, electron-rich phosphines (Buchwald Ligands).
-
Recommendation: SPhos or XPhos .
-
Mechanism: These ligands facilitate the formation of monoligated
species. The bulk prevents the formation of bridged dimers (which lead to homocoupling) and accelerates the desired Reductive Elimination [3].
Module 4: Experimental Workflow (SOP)
Scenario: Coupling a generic Aryl Bromide with a Phenylboronic Acid.
Step-by-Step Protocol
-
Solvent Prep:
-
Mix Toluene/Water (4:1 ratio).
-
CRITICAL: Perform 3 cycles of Freeze-Pump-Thaw OR sparge with Argon for 20 minutes using a dispersion tube.
-
-
Solids Loading:
-
Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (
, 2.0 equiv) to the reaction vessel. -
Note: If using a glovebox, load Pd catalyst here. If on a Schlenk line, wait.
-
-
Catalyst Addition:
-
Add Pd catalyst (e.g.,
, 1-3 mol%). -
Anti-Homocoupling Tip: If using a Pd(II) source like
, add a trace of phosphine ligand (1:2 ratio) and allow 5 mins for complexation before heating. Unligated Pd(II) is a potent oxidant for boronic acid homocoupling [4].
-
-
Reaction:
-
Heat to 80°C.
-
Monitor by HPLC/UPLC at 30 mins.
-
-
Troubleshooting Check:
-
If B-B dimer appears: Stop. Repeat with Slow Addition of Boronic Acid (Protocol B).
-
If X-X dimer appears: Switch ligand to SPhos and increase base strength to
.
-
Module 5: Mechanistic Visualization
Understanding the "Oxygen Trap" is vital for preventing Oxidative Homocoupling.
Figure 2: The Oxygen-Mediated Pathway (Adamo Mechanism). Note how Pd(0) is recycled, making this a catalytic cycle for impurity formation.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006).[1] Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex.[1][4] Journal of the American Chemical Society, 128(21), 6829–6836.[1]
-
Dunn, P. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Library.
Sources
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Optimizing catalyst loading for potassium trifluoro(4-methylbenzyl)borate reactions
Technical Support Center: Optimizing Potassium Trifluoro(4-methylbenzyl)borate Reactions
Ticket ID: #BF3K-OPT-042 Subject: Catalyst Loading & Reaction Optimization Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with This compound , a nucleophilic source of the 4-methylbenzyl anion. Unlike aryl trifluoroborates, this reagent introduces an
Optimizing catalyst loading is not just about reducing cost; it is about balancing the rate of transmetallation against the rate of reagent hydrolysis . If your catalyst loading is too low, the active boronic acid species accumulates and decomposes (protodeboronation) before it can enter the catalytic cycle. If too high, you risk homocoupling and wasted resources.
This guide provides a self-validating workflow to dial in the optimal loading (typically 0.5–2.0 mol%) while suppressing side reactions.
Diagnostic Workflow
Before altering catalyst loading, identify your rate-limiting step. Use this logic flow to diagnose your current reaction performance.
Figure 1: Diagnostic logic for correlating reaction outcomes with catalyst and reagent stability.
Troubleshooting Guide (Q&A)
Issue 1: The "Stalled" Reaction
User Question: I am using 1 mol% Pd(dppf)Cl₂. The reaction starts well but stops at 60% conversion. Adding more catalyst later doesn't help. Why?
Technical Insight: This is a classic symptom of ligand dissociation or poisoning , not necessarily low loading. Benzylic nucleophiles are slower to transmetallate than aryl partners. If the reaction stalls, the active Pd(0) species has likely precipitated as Palladium black.
-
Root Cause: The catalyst is dying before the substrate is consumed.
-
The Fix: Do not just add more Pd. Switch to a catalyst system with a bulky, electron-rich phosphine ligand that stabilizes Pd(0).
-
Recommendation: Switch to Pd(OAc)₂ (1-2 mol%) + RuPhos (2-4 mol%) or XPhos . These ligands create a robust catalytic pocket that prevents catalyst aggregation [1].
Issue 2: The Protodeboronation Trap
User Question: I see full consumption of the trifluoroborate, but my product yield is low. LCMS shows a large peak corresponding to 4-methyltoluene.
Technical Insight: Your catalyst loading might actually be too low relative to the hydrolysis rate. Potassium trifluoroborates must hydrolyze to boronic acids to react. This is an equilibrium process driven by water and base.
-
Mechanism: If
, the free boronic acid accumulates. Benzylic boronic acids are notoriously unstable and rapidly lose the boron group (protodeboronation) in hot aqueous base [2]. -
The Fix: You need to "synchronize" the cycles.
-
Increase Catalyst Loading: Push the transmetallation rate to consume the boronic acid as soon as it forms.
-
Slow Hydrolysis: Reduce the water ratio (e.g., from 4:1 to 10:1 solvent:water) or use a weaker base (K₂CO₃ instead of Cs₂CO₃) [3].
-
Issue 3: Homocoupling (Dimerization)
User Question: I am getting significant amounts of 4,4'-dimethylbibenzyl (homocoupling).
Technical Insight: Homocoupling is an oxidative process.[1] It requires the presence of an oxidant (usually trace Oxygen) or a disproportionation mechanism.
-
Root Cause: Oxygen ingress or excessive catalyst loading causing rapid oxidative addition of two nucleophiles.
-
The Fix:
-
Degas Rigorously: Sparging with Nitrogen is insufficient for sensitive optimization. Use the freeze-pump-thaw method.[1]
-
Reduce Catalyst Loading: High local concentrations of Pd(II) can facilitate homocoupling. Try dropping to 0.5 mol% .
-
Optimization Protocol: The "Titer" Method
Do not optimize in a linear fashion. Use this parallel screening protocol to determine the Minimum Effective Loading (MEL).
Base Conditions:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Reagent: K-Trifluoro(4-methylbenzyl)borate (1.1 equiv)
-
Solvent: Toluene/H₂O (10:1) or CPME/H₂O (4:1) [4]
-
Base: Cs₂CO₃ (3.0 equiv)[2]
-
Temp: 80–100 °C
Experimental Set:
| Entry | Catalyst System | Loading (Pd) | Ligand Ratio (L:Pd) | Hypothesis |
| A | Pd(dppf)Cl₂·DCM | 5.0 mol% | N/A (Pre-cat) | Benchmark: High loading to establish max theoretical yield. |
| B | Pd(dppf)Cl₂·DCM | 2.0 mol% | N/A | Standard: Typical literature starting point. |
| C | Pd(OAc)₂ + RuPhos | 1.0 mol% | 2:1 | High Efficiency: Test if bulky ligands allow lower loading. |
| D | Pd(OAc)₂ + RuPhos | 0.25 mol% | 2:1 | Stress Test: Determine turnover limit (TON). |
Protocol Steps:
-
Stock Solutions: Prepare a stock solution of the catalyst/ligand in the organic solvent. Do not weigh <1 mg of catalyst directly into vials; the error is too high.
-
Pre-stirring: For Entries C & D, stir Pd(OAc)₂ and RuPhos in the solvent for 15 mins before adding to the reaction. This ensures active catalyst formation (
). -
Initiation: Add the aqueous base last.
-
Sampling: Take an aliquot at 1 hour and 16 hours.
-
If Entry A works but C fails: The reaction requires bidentate stabilization (dppf).
-
If Entry C works better than B: The reaction is ligand-accelerated; you can likely drop loading to 0.5 mol%.
-
Frequently Asked Questions (FAQs)
Q: Can I run this anhydrously to stop protodeboronation?
A: No. Potassium trifluoroborates are chemically inert until hydrolyzed. Water is obligatory to unmask the reactive boronic acid species (
Q: Why use CPME (Cyclopentyl methyl ether) instead of THF? A: CPME has low miscibility with water but high solubility for organics. This creates a "phase-transfer" effect where the hydrolysis happens at the interface, releasing the boronic acid slowly into the organic phase where the catalyst resides. This "Slow Release" mechanism protects the reagent from decomposition [5].
Q: My reagent is old. Does it degrade?
A: Potassium trifluoroborates are generally shelf-stable indefinitely. However, if stored in a humid environment, they can cake. If in doubt, run a
References
-
Molander, G. A., & Sandrock, D. L. (2009).[3] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki-Miyaura coupling. Chemical Society Reviews.
-
Molander, G. A., & Elia, M. D. (2006).[4] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[3] Angewandte Chemie International Edition.
-
Butters, M., et al. (2011). Process Development of a Suzuki Cross-Coupling Reaction: The Importance of the Boronate Species. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 4. Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Benzyltrifluoroborates
Executive Summary: The Temperature-Hydrolysis Paradox
Unlike boronic acids, potassium benzyltrifluoroborates are pre-nucleophiles . They are catalytically inactive until they hydrolyze in situ to form the active boronic acid species. This creates a unique dependency on temperature that does not exist for standard boronic acids.[1]
The Core Conflict:
-
Activation (Yield Driver): High temperatures are required to break the strong B-F bonds and release the active boronic acid (Hydrolysis).
-
Decomposition (Yield Killer): Benzyl-boron species are uniquely prone to protodeboronation (breaking the C-B bond to form a hydrocarbon) because the resulting benzylic carbanion is stabilized. This side reaction is exponentially faster at high temperatures.
The "Goldilocks" Zone: For benzyltrifluoroborates, the optimal window is typically 75°C – 90°C .
-
< 70°C: Hydrolysis is rate-limiting; the catalyst sits idle; conversion is low.
-
> 100°C: Protodeboronation outcompetes transmetallation; yield drops; "toluene" byproducts form.
Mechanistic Insight: The "Slow Release" Strategy
To troubleshoot yield, you must visualize the reaction as two competing clocks. Your goal is to tune the temperature so the Hydrolysis Rate matches the Transmetallation Rate .
Pathway Visualization
The following diagram illustrates the equilibrium required for activation and the specific failure points caused by temperature extremes.
Figure 1: The "Slow Release" Mechanism. Success depends on the active species entering the Pd Cycle before it undergoes protodeboronation.
Standard Operating Protocol (Validated)
This protocol is based on the foundational work of Molander et al. , optimized for benzyl substrates.
Reagents:
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile: Potassium Benzyltrifluoroborate (1.05 equiv)
-
Catalyst:
(5 mol%) — Preferred for its bite angle and stability. -
Base:
(3.0 equiv) — Cesium is critical for solubility in organic/aqueous mixes. -
Solvent: THF : Water (10:1 ratio) — Water is non-negotiable for hydrolysis.
Step-by-Step:
-
Charge Solids: Add aryl bromide, trifluoroborate, catalyst, and base to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Thermal Activation:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (1000+ rpm). Note: Biphasic systems require high shear mixing.
-
-
Duration: Run for 18–24 hours.
-
Workup: Cool to RT. Dilute with water/ether.[2] Filter through Celite/Silica.
Troubleshooting Guide
Use this matrix to diagnose yield issues based on temperature and observed byproducts.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Conversion (<20%) | Temp Too Low (<70°C) | The | Increase temp to 80°C. Ensure water ratio is at least 10% v/v. |
| High Conversion, Low Yield | Temp Too High (>95°C) | Protodeboronation. The benzyl-boron bond breaks, replacing B with H (forming Toluene derivatives). | Reduce temp to 75-80°C. Switch solvent to CPME (Cyclopentyl methyl ether) to control reflux. |
| Homocoupling (R-R) | Oxidative Stress | Oxygen ingress or hydrolysis rate is too fast compared to transmetallation. | Degas solvents thoroughly. Lower the temperature slightly to slow the release of boronic acid. |
| Precipitate Formation | Solubility Limit | Ensure water content is sufficient. Switch from THF to Acetone/H2O or Toluene/H2O (1:1). |
Diagnostic Workflow
Figure 2: Decision tree for diagnosing temperature-related yield failures.
Frequently Asked Questions (FAQs)
Q: Can I use Microwave irradiation to speed this up? A: Proceed with caution. While microwaves heat efficiently, they can create "hot spots" that trigger rapid protodeboronation of benzyl species. If using MW, set the ceiling temperature to 100°C and use a "PowerMax" (simultaneous cooling) setting if available to prevent thermal runaway.
Q: Why is water strictly required? My other Suzuki couplings work in anhydrous DMF.
A: You are likely thinking of boronic acid or pinacol ester couplings. Trifluoroborates (
Q: I see a "Toluene" impurity in my NMR. Is this from the solvent? A: If you are using THF, this is likely not solvent contamination. It is the signature of protodeboronation . Your benzyltrifluoroborate has lost its boron group. This confirms your reaction temperature is too high or your reaction time is too long.
Q: Can I use a stronger base like
References
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 123(48), 12099–12100. Link
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Butters, M., et al. (2010). Process Scalability in Suzuki-Miyaura Couplings: The Key Role of Boronic Acid Speciation. Chemical Reviews, 106, 4620. Link
Sources
Troubleshooting low yields in cross-coupling with potassium trifluoro(4-methylbenzyl)borate
This guide is designed for researchers and process chemists encountering low yields with Potassium Trifluoro(4-methylbenzyl)borate in Palladium-catalyzed cross-coupling reactions. It moves beyond basic instructions to address the mechanistic bottlenecks specific to benzyl-boron species.
Reagent Code: 4-Me-Bn-BF3K | Reaction Class: Suzuki-Miyaura Cross-Coupling (sp³-sp²)
Executive Summary: The "Slow Release" Paradox
Unlike boronic acids, potassium trifluoroborates are prodrugs of the active coupling species . They are coordinatively saturated and chemically inert toward transmetallation until hydrolyzed.
The Core Challenge:
-
Too Stable: Without sufficient water/base, the reagent remains as the inert -BF3K salt. Result: 0% conversion.
-
Too Labile: Once hydrolyzed to the boronic acid/dihydroxy species, the benzylic C-B bond is highly susceptible to protodeboronation , especially with the electron-donating 4-methyl group. Result: Low yield + formation of p-xylene (protodeboronated byproduct).
The Solution: You must engineer a "Slow Release" system where the rate of hydrolysis (
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the failure mode.
Figure 1: Decision tree for diagnosing reaction failure modes based on crude mixture analysis.
Mechanistic Insight: The Hydrolysis Equilibrium
Understanding the speciation of your boron reagent is critical. The 4-methylbenzyl group is electron-rich, which stabilizes the carbocation character during protodeboronation, making this substrate more fragile than unsubstituted benzyl trifluoroborates.
Figure 2: The "Slow Release" equilibrium. Success depends on Transmetallation being faster than Protodeboronation.
Troubleshooting Guide & FAQs
Issue 1: "I see the starting material (Ar-X) and p-xylene, but no product."
Diagnosis: Protodeboronation. The -BF3K hydrolyzed to the boronic acid, but the catalyst failed to transmetallate before the C-B bond broke.
-
Why it happens: The 4-methylbenzyl anion is relatively stable, making the C-B bond labile. High temperatures or high water concentrations accelerate hydrolysis beyond the catalyst's turnover rate.
-
Fix:
-
Reduce Water: Move from 3:1 (Solvent:H2O) to 10:1 or 20:1.
-
Buffer the Fluoride: Add excess fluoride scavenger (e.g., SiO2 or glass powder) or use a biphasic system (CPME/H2O) where the active boronic acid partitions slowly.
-
Switch Catalyst: Use a more active catalyst (e.g., XPhos Pd G3 or RuPhos Pd G3 ) to accelerate the transmetallation step so it outcompetes decomposition.
-
Issue 2: "The BF3K salt is not dissolving, and no reaction occurs."
Diagnosis: Solubility/Phase Transfer Failure.
-
Why it happens: Potassium trifluoroborates are salts.[1][2][3] They are insoluble in pure toluene, THF, or dioxane. If you use anhydrous conditions without a phase transfer catalyst or solubilizing alcohol, the reagent remains a "brick."
-
Fix:
-
Solvent Switch: Use alcoholic solvents (MeOH, EtOH, iPrOH) which solubilize the salt.
-
Phase Transfer: If using Toluene/Water, add 10 mol% TBAB (Tetrabutylammonium bromide) . This exchanges K+ for TBA+, making the trifluoroborate soluble in the organic phase.
-
Issue 3: "Low yield with electron-rich aryl halides (e.g., 4-bromoanisole)."
Diagnosis: Electronic Mismatch.
-
Why it happens: Oxidative addition of electron-rich aryl halides is slow. Meanwhile, your labile 4-methylbenzyl boronate is sitting around decomposing.
-
Fix:
-
Ligand Choice: You need a strong
-donor ligand to facilitate oxidative addition. Switch to P(t-Bu)3 or Buchwald Dialkylbiaryl phosphines (e.g., XPhos) . -
Slow Addition: Do not add the BF3K reagent all at once. Add it portion-wise over 1-2 hours to keep its concentration low relative to the oxidative addition complex.
-
Optimized Experimental Protocols
Protocol A: Standard Molander Conditions
Best for: Robust electrophiles (electron-deficient aryl bromides/iodides).
| Component | Equivalents | Notes |
| Electrophile | 1.0 equiv | Aryl Bromide/Triflate |
| 4-Me-Bn-BF3K | 1.1 - 1.2 equiv | Slight excess accounts for minor deboronation |
| Catalyst | 5 mol% | Pd(dppf)Cl2·CH2Cl2 (Robust, air-stable) |
| Base | 3.0 equiv | Cs2CO3 (Superior solubility vs K2CO3) |
| Solvent | 0.2 M | THF:H2O (3:1) or CPME:H2O (3:1) |
| Temp/Time | 80°C | 12-24 Hours |
Step-by-Step:
-
Add Pd catalyst, Borate, and Base to the vial.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF and Water via syringe.
-
Heat to 80°C with vigorous stirring (critical for biphasic mixing).
Protocol B: "Difficult Substrate" Conditions (Buchwald-Hartwig Type)
Best for: Sterically hindered substrates, electron-rich electrophiles, or cases of high protodeboronation.
| Component | Equivalents | Notes |
| Electrophile | 1.0 equiv | Aryl Chloride/Bromide |
| 4-Me-Bn-BF3K | 1.5 equiv | Higher excess required |
| Catalyst | 2-5 mol% | XPhos Pd G3 or RuPhos Pd G3 |
| Base | 3.0 equiv | K2CO3 or K3PO4 |
| Solvent | 0.2 M | Toluene:H2O (10:1) |
| Temp/Time | 100°C | 4-12 Hours |
Step-by-Step:
-
Add Catalyst, Borate, and Base to the reaction vessel.[4][5]
-
Evacuate and backfill with Argon.
-
Add Toluene and Water (degassed).[6]
-
Crucial: If decomposition is observed, dissolve the Borate in a minimum amount of MeOH/H2O and add it via syringe pump over 2 hours to the hot catalyst/electrophile mixture.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009).[7] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry. [Link]
-
Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction: The Importance of Controlling the Rate of Boronic Acid Release. Organic Process Research & Development. [Link]
Sources
- 1. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 5. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Managing slow release of boronic acid from trifluoroborate salts.
Technical Support Center: Trifluoroborate Salts
From the Desk of the Senior Application Scientist
Welcome to the technical support center for managing the controlled release of boronic acids from their corresponding trifluoroborate salts. As stable, crystalline solids, potassium organotrifluoroborates (R-BF₃K) are invaluable precursors for the slow, sustained delivery of active boronic acids in various applications, from organic synthesis to pharmaceutical development.[1][2][3] However, achieving a predictable and reproducible release profile requires a nuanced understanding of the underlying hydrolysis kinetics.
This guide is designed to provide you, our fellow researchers and drug development professionals, with the expert insights and practical tools needed to master this technology. We will delve into the core mechanisms, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry and handling of trifluoroborate salts for controlled release applications.
Q1: What is the fundamental mechanism of boronic acid release from trifluoroborate salts?
A1: The release of a boronic acid (R-B(OH)₂) from its potassium trifluoroborate salt (R-BF₃K) is a hydrolytic process governed by a chemical equilibrium.[4] In the presence of water, the trifluoroborate anion undergoes a stepwise exchange of its fluoride ligands for hydroxyl groups.[5] The overall process can be summarized as:
R-BF₃⁻ + 2 H₂O ⇌ R-B(OH)₂ + 3 F⁻ + H₂O + H⁺
This equilibrium is dynamic and complex. Critically, the reaction generates fluoride ions, which can be sequestered by various means (e.g., by glass surfaces or bases), effectively driving the equilibrium towards the boronic acid product.[1] The rate of this process is not always a simple, first-order decay and can be influenced by numerous environmental and structural factors.[4][6]
Q2: Why are trifluoroborate salts preferred over free boronic acids for controlled release studies?
A2: Trifluoroborate salts offer several distinct advantages over their corresponding boronic acids:
-
Enhanced Stability: They are typically crystalline, bench-stable solids that are resistant to air and moisture, unlike many boronic acids which are prone to degradation via oxidation or protodeboronation.[2][3][7] This stability simplifies handling, storage, and formulation.
-
Improved Stoichiometry: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides (boroxines), which complicates accurate dosing. Trifluoroborate salts exist as well-defined monomers, allowing for precise stoichiometric control.[3]
-
Inherent Slow Release: The hydrolysis process itself provides a mechanism for gradual release, turning the salt into a prodrug of the active boronic acid. This minimizes the accumulation of the potentially unstable boronic acid, reducing side reactions and toxicity.[4][8]
Q3: What are the most critical factors I need to control to achieve a reproducible release rate?
A3: The hydrolysis of trifluoroborate salts is notoriously sensitive to the reaction environment.[4][5] The most critical factors are:
-
pH and Base: This is a complex parameter. While a base is required to neutralize the acid produced during hydrolysis, some hydrolysis mechanisms are paradoxically acid-catalyzed.[4][6] The use of inorganic bases like Cs₂CO₃ can also induce phase-splitting in common solvent systems (e.g., THF/water), creating a small, highly basic aqueous phase and a bulk organic phase with a lower pH, drastically affecting release rates.[4][5]
-
Reaction Vessel Material: Standard borosilicate glass can act as a "fluorophile," sequestering fluoride ions and accelerating hydrolysis.[1] For consistent results and to study the intrinsic kinetics, using an inert vessel made of a material like Polytetrafluoroethylene (PTFE) is highly recommended.[4]
-
Stirring Rate & Vessel Geometry: In biphasic systems, the stirring rate and the shape of the vessel (e.g., round-bottom vs. Schlenk tube) have a profound impact on the interfacial area between the phases, which directly influences the hydrolysis rate.[1][5][9]
-
The Organic Moiety (R-group): The electronic properties of the organic group attached to the boron atom have a massive effect on the intrinsic hydrolysis rate.[4][10]
Q4: How do I select a trifluoroborate salt with the right intrinsic release rate for my application?
A4: The hydrolysis rate can span over five orders of magnitude depending on the R-group.[5] Based on extensive kinetic studies, trifluoroborates can be categorized into three general classes. This classification provides an a priori guide to selecting a suitable candidate for your desired release profile.[5][6]
| Class | R-Group Examples | Hydrolysis Half-Life (t₀.₅) | Release Profile | Primary Mechanism |
| I | Alkyl (isopropyl), Cycloalkyl, Electron-rich Aryl/Alkenyl | ≤ 1 hour | Fast Release | Direct dissociation of fluoride, accelerated by base. |
| II | Simple Aryl, Benzyl, Furyl | 1–24 hours | Slow Release | Predominantly acid-catalyzed; allows for controlled release. |
| III | Alkynyl, Electron-poor Aryl (e.g., nitrophenyl) | ≥ 24 hours | Very Slow Release | Highly resistant to hydrolysis; may not be suitable for release studies. |
| Table 1. Classification of organotrifluoroborates based on their hydrolysis rates under standardized basic conditions. Data synthesized from Lloyd-Jones et al.[4][5] |
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q: Problem: My release rate is highly variable and irreproducible between experiments.
A: Potential Causes & Solutions:
This is the most common issue reported and is almost always due to subtle, uncontrolled variations in the experimental setup.[4][5]
-
Cause 1: Inconsistent Reaction Vessel. You are likely using standard glass flasks of different sizes or shapes. The surface area of the glass directly impacts the rate of fluoride sequestration, leading to variable hydrolysis rates.[1]
-
Solution: Switch to chemically inert PTFE reaction vessels for all experiments. If glass must be used, standardize the vessel size, shape, and manufacturer for all comparative studies and acknowledge its potential catalytic role.
-
-
Cause 2: Inconsistent Stirring or Phase Contact. If your system uses an inorganic base that causes phase-splitting (like Cs₂CO₃ in THF/water), the rate of mixing at the phase boundary is paramount.[5][6][9]
-
Solution: Standardize your stirring method. Use a tachometer to ensure the magnetic stir bar rotates at the exact same RPM for every experiment. Standardize the stir bar size and shape. Note that vessel geometry (a conical flask vs. a round-bottom) will dramatically alter mixing efficiency.[1] For maximum consistency, consider using a homogeneous buffer system or an organic base that does not induce phase separation.[4]
-
-
Cause 3: Order of Reagent Addition. Adding the trifluoroborate salt to a pre-dissolved base solution can yield different results than adding the solvent mixture to the solid reagents. This can lead to different induction periods before hydrolysis begins.[4]
-
Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for reagent addition. For example: "1. Add solid R-BF₃K and base to the vessel. 2. Add the organic solvent (e.g., THF). 3. Initiate stirring. 4. Add water to start the reaction."
-
Q: Problem: The boronic acid release is much faster than expected.
A: Potential Causes & Solutions:
-
Cause 1: Incorrect Salt Classification. You may have inadvertently chosen a "Class I" trifluoroborate (e.g., with an electron-rich aryl group) that is intrinsically prone to rapid hydrolysis.[5]
-
Solution: Review the classification table (Table 1). If you need slower release, switch to a "Class II" salt with a simple aryl or benzyl R-group.
-
-
Cause 2: Unintended Fluoride Scavenger. Your release medium may contain an unexpected component that acts as a fluorophile. For example, using silica gel or certain clays as excipients can dramatically accelerate hydrolysis.[10][11]
-
Solution: Analyze all components of your formulation. Remove any potential fluoride scavengers. If they are necessary, their effect on the release rate must be characterized and controlled.
-
-
Cause 3: Hydrophilic R-Group Partitioning. For certain hydrophilic salts (e.g., vinyl-BF₃K), if a biphasic system is used, the salt can partition into the more basic aqueous phase, where it hydrolyzes very rapidly.[6]
-
Solution: For hydrophilic salts, avoid biphasic systems. Use a homogeneous solvent system or buffer to ensure predictable kinetics.
-
Q: Problem: The boronic acid release is much slower than expected or stalls completely.
A: Potential Causes & Solutions:
-
Cause 1: Incorrect Salt Classification. You may be using a "Class III" salt (e.g., alkynyl or electron-poor aryl), which is known to be highly resistant to hydrolysis.[4][5] These are generally not suitable for slow-release applications.
-
Solution: Switch to a more labile "Class II" or, for faster release, "Class I" salt.
-
-
Cause 2: pH Rises Above a Critical Value. For acid-catalyzed "Class II" salts, the hydrolysis rate is inversely proportional to pH.[4][9] As the reaction proceeds and the base is consumed, the pH can rise, slowing or even stopping the reaction.[5]
-
Solution: Implement a robust buffering system to maintain the pH within the optimal range for hydrolysis. This will provide a much more linear and complete release profile.
-
-
Cause 3: High Initial Salt Concentration. At high concentrations, the equilibrium R-BF₃⁻ + 2 H₂O ⇌ R-B(OH)₂ + ... is shifted to the left, meaning a smaller proportion of the salt will hydrolyze to reach equilibrium.[4]
-
Solution: Perform release studies under sink conditions where the released boronic acid is diluted or removed from the system. If high concentrations are required, a robust fluoride scavenging or pH control system is essential to drive the reaction to completion.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Standardized In Vitro Release Study Setup
This protocol is designed to minimize variability and generate reproducible kinetic data.
-
Vessel Preparation: Use a 50 mL PTFE vessel equipped with a PTFE-coated magnetic stir bar (standardized size, e.g., 15 mm x 4.5 mm).
-
Reagent Preparation:
-
Prepare a stock solution of your trifluoroborate salt (e.g., 100 mM in acetonitrile).
-
Prepare the release medium. For a buffered system, a phosphate buffer (e.g., 100 mM, pH 7.4) with a specific percentage of an organic co-solvent (e.g., 10% acetonitrile) is a good starting point.
-
-
Experiment Initiation:
-
Add 19.8 mL of the pre-warmed (37 °C) release medium to the PTFE vessel.
-
Place the vessel in a water bath or heating block set to 37 °C atop a magnetic stir plate.
-
Begin stirring at a standardized rate (e.g., 300 RPM), verified with a tachometer.
-
Allow the system to equilibrate for 15 minutes.
-
To initiate the experiment (t=0), add 200 µL of the 100 mM trifluoroborate stock solution to achieve a final concentration of 1 mM.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 100 µL aliquot from the release medium.
-
Immediately quench the sample by diluting it in 900 µL of a cold solution (e.g., 90:10 acetonitrile:0.1% formic acid) to stop further hydrolysis.
-
Transfer the quenched sample to an HPLC vial for analysis.
-
Protocol 2: Quantification of Boronic Acid Release via HPLC-UV
This is a general method for quantifying a typical aromatic boronic acid. It must be optimized for your specific molecule.
-
Instrumentation: HPLC with UV-Vis Detector (e.g., Waters Arc HPLC System).
-
Column: A C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λₘₐₓ of your boronic acid)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Quantification: Create a calibration curve using standards of your pure boronic acid at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The peak area of the boronic acid in your experimental samples can then be used to determine its concentration at each time point. For more complex mixtures or lower detection limits, LC-MS/MS is a more powerful alternative.[12][13]
References
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. Available at: [Link]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2012). ACS Publications.
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). ResearchGate. Available at: [Link]
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society.
-
Omari, I., et al. (2016). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 55(1), 308-312. Available at: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(11), 2361–2364. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry – A European Journal, 27(62), 15277-15326. Available at: [Link]
-
Cella, R., & Stefani, H. A. (2010). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Journal of the Brazilian Chemical Society, 21(8), 1561-1565. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. Available at: [Link]
-
Conversion of trifluoroborates 3 to boronic acids 4. (2023). ResearchGate. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. Available at: [Link]
-
Organotrifluoroborate Salts. (2015). Chem-Station. Available at: [Link]
-
Vedejs, E., & Chapman, R. W. (2004). Preparation of Tetrabutylammonium Trifluoroborates: 4-Fluorophenyltrifluoroborate. Organic Syntheses, 80, 153. Available at: [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group, University of Pittsburgh. Available at: [Link]
-
Toxicological Profile for Boron. (2010). Agency for Toxic Substances and Disease Registry (US). Available at: [Link]
-
Kool, J., et al. (2006). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1103(1), 57-63. Available at: [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation. Available at: [Link]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Purification of products from potassium trifluoro(4-methylbenzyl)borate reactions
Topic: Purification of products from potassium trifluoro(4-methylbenzyl)borate reactions Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals
Case ID: #BF3-BENZYL-04 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary
This compound (CAS: 900810-91-5) is a robust "Molander salt" used primarily as a nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-couplings and, more recently, as a radical precursor in photoredox catalysis. While the reagent itself is air-stable and easy to handle, the purification of the resulting cross-coupled products (typically diarylmethanes or benzylated heterocycles) presents specific challenges regarding protodeboronation byproducts, inorganic salt removal, and boron residue contamination.
This guide provides field-proven troubleshooting steps and validated protocols to ensure high-purity isolation of your target compounds.
Part 1: Troubleshooting & FAQs
Q1: I see a persistent spot on TLC/LCMS that overlaps with my product. Is this unreacted borate?
Diagnosis: Unlikely. Potassium trifluoroborates are highly polar and typically remain at the baseline in standard organic solvents (Hexane/EtOAc). Root Cause: The impurity is likely 4,4'-dimethylbibenzyl (homocoupling byproduct) or p-xylene (protodeboronation byproduct).
-
Homocoupling: Occurs under oxidative conditions or if the catalyst turnover is slow.
-
Protodeboronation: Benzyl trifluoroborates are prone to C-B bond cleavage in the presence of protons, releasing p-xylene.
Solution:
-
For p-Xylene: This is volatile. It will be removed during high-vacuum drying.
-
For Homocoupling: This byproduct is non-polar. If your product is polar, use a gradient column chromatography starting with 100% Hexanes to flush the homocouple first.
Q2: My crude NMR shows broad peaks in the aromatic region and "sludge" in the flask. How do I remove the inorganic salts?
Diagnosis: Incomplete removal of potassium fluoride (KF) and potassium tetrafluoroborate (
Solution:
-
The "Pre-Workup" Filtration: Before adding water, dilute the reaction mixture with Diethyl Ether (
) or Dichloromethane (DCM) . The unreacted borate and inorganic salts will precipitate. -
Action: Filter the suspension through a pad of Celite. The filtrate contains your organic product; the filter cake retains the borate and salts.
Q3: I suspect my product is contaminated with 4-methylbenzylboronic acid. How do I separate them?
Diagnosis: Hydrolysis of the trifluoroborate occurred, but transmetalation failed. Boronic acids are amphiphilic and can drag into organic layers. Mechanism: Benzyl trifluoroborates exhibit an "acid-base paradox"—they require acid catalysis (or Lewis acids) to hydrolyze efficiently but are stable under basic conditions [1].[1][2] However, in long reactions, some hydrolysis to the boronic acid is inevitable.
Solution: The Sorbitol Wash Boronic acids form water-soluble complexes with polyols.
-
Protocol: Wash your organic layer with a 10% aqueous solution of D-Sorbitol or Mannitol and Sodium Carbonate (
). This complexes the boronic acid and pulls it into the aqueous phase, leaving your product in the organic layer.
Part 2: Validated Purification Protocols
Protocol A: The "Pre-Precipitation" Method (Recommended)
Best for: Reactions run in polar solvents (MeOH, Acetone, DMF) where the product is soluble in Ether/DCM.
-
Concentration: Remove the reaction solvent (MeOH/Acetone) under reduced pressure. If DMF is used, skip to step 2.
-
Precipitation: Add Diethyl Ether (
) or TBME (10 mL per mmol substrate) to the crude residue.-
Observation: A white/grey precipitate should form immediately. This is the inorganic waste (
, salts) and unreacted borate.
-
-
Filtration: Filter the suspension through a 2-inch pad of Celite 545 .
-
Wash: Rinse the Celite pad with two additional portions of ether.
-
Evaporation: Concentrate the filtrate.
-
Result: The residue is now salt-free and borate-free, ready for flash chromatography.
Protocol B: Oxidative Workup (The "Scavenger" Method)
Best for: Complex mixtures where boron residues stick to the product. Mechanism: Oxidizes residual C-B bonds to alcohols/phenols, drastically changing their polarity for easy chromatographic separation [2].
-
Dilution: Dilute the crude reaction mixture with THF (5 mL/mmol).
-
Oxidation: Add 30%
(2 equiv) and 1M NaOH (2 equiv) dropwise at 0°C.-
Caution: Exothermic reaction.
-
-
Stir: Allow to stir at room temperature for 30 minutes.
-
Extraction: Dilute with EtOAc and wash with saturated
(to quench peroxide) followed by Brine. -
Separation: The boron residues are converted to 4-methylbenzyl alcohol, which is easily separated from your cross-coupled product by column chromatography (the alcohol is much more polar than most diarylmethanes).
Part 3: Decision Logic & Workflows
Visualization 1: Purification Strategy Decision Tree
This logic gate helps you select the correct purification method based on your crude mixture's characteristics.
Caption: Figure 1. Decision matrix for isolating products from potassium trifluoroborate couplings.
Visualization 2: Phase Distribution of Reaction Components
Understanding where your impurities go during extraction is critical for yield.
Caption: Figure 2. Component distribution during standard aqueous workup. Note the amphiphilic nature of boronic acid byproducts.
Part 4: Technical Data & Solubility Profile
Table 1: Solubility & Removal Strategy for Key Components
| Component | Role | Solubility (Organic) | Solubility (Aqueous) | Removal Strategy |
| Product | Target | High | Low | Evaporation / Column |
| K-Trifluoroborate | Reagent | Insoluble | High | Aqueous Wash / Celite Filter |
| 4-Methylbenzylboronic Acid | Hydrolysis Byproduct | Moderate | Moderate | Sorbitol Wash / Oxidative Workup |
| p-Xylene | Side Product | High | Insoluble | High Vacuum (Volatile) |
| Inorganic Salts ( | Byproduct | Insoluble | High | Aqueous Wash |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009).[3] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[3] Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008).[4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4] Organic Letters, 10(9), 1795–1798. [Link]
Sources
Validation & Comparative
Technical Comparison: Potassium Trifluoro(4-methylbenzyl)borate vs. 4-Methylbenzylboronic Acid
Executive Summary: The "Benzylic Challenge" in Cross-Coupling
For researchers in drug discovery and process chemistry, the introduction of a 4-methylbenzyl motif via Suzuki-Miyaura coupling presents a specific stability challenge.
4-Methylbenzylboronic acid is notoriously unstable. Like most benzylic boronic acids, it suffers from rapid protodeboronation and oxidative decomposition, often leading to low yields, high impurity profiles (homocoupling), and the requirement for large stoichiometric excesses.
Potassium trifluoro(4-methylbenzyl)borate (Molander Salt) serves as a robust solution to this problem. By masking the boron center as a tetracoordinate species, it shuts down decomposition pathways during storage and enables a "slow-release" mechanism during catalysis. This ensures that the active boronic acid species is generated only as fast as the catalytic cycle can consume it, significantly boosting atom economy and reaction cleanliness.
Physicochemical Profile & Stability
The fundamental difference lies in the coordination number of the boron atom. The trivalent boronic acid is Lewis acidic and prone to degradation, whereas the tetravalent trifluoroborate is a stable salt.
| Feature | 4-Methylbenzylboronic Acid | This compound |
| Formula | C₈H₁₁BO₂ | C₈H₈BF₃K |
| Boron Coordination | Trivalent (sp²) | Tetravalent (sp³) |
| Physical State | Waxy solid or powder (often hygroscopic) | Free-flowing crystalline solid |
| Shelf Stability | Poor. Prone to dehydration (boroxine formation) and oxidation. Requires refrigeration/inert atm. | Excellent. Indefinitely stable to air and moisture at room temperature. |
| Stoichiometry | Variable (due to boroxine/acid equilibrium) | Precise (1:1 stoichiometry) |
| Atom Economy | Low (often requires 1.5–2.0 equiv.) | High (typically 1.05–1.1 equiv. sufficient) |
Mechanistic Insight: Protodeboronation vs. Slow Release[1]
To understand the superiority of the trifluoroborate, one must understand the failure mode of the boronic acid.
The Failure Mode: Protodeboronation
Benzylic boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by water/proton source). The electron-donating nature of the methyl group in the para position of the 4-methylbenzyl moiety increases electron density at the benzylic carbon, making it even more prone to protonation and subsequent C-B bond cleavage compared to unsubstituted benzyl species.
The Solution: The Reservoir Effect
The trifluoroborate salt is catalytically inactive. Under basic hydrolysis conditions (typically aqueous carbonate), it establishes an equilibrium, slowly releasing the active boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low ("Slow Release"), matching the rate of the transmetallation step in the catalytic cycle.
Visualization: Reaction Pathways
The following diagram illustrates the competing pathways. Note how the Trifluoroborate pathway (Blue) feeds the catalytic cycle controllably, while the direct Boronic Acid pathway (Red) bleeds material into side products.
Caption: The "Slow Release" mechanism of trifluoroborates prevents the accumulation of unstable boronic acid, minimizing protodeboronation.[1][2][3]
Performance Comparison & Data
In head-to-head comparisons for benzylic systems, trifluoroborates consistently outperform their boronic acid counterparts.
Representative Yield Data (Benzylic Systems)
Data synthesized from Molander et al. (J. Org. Chem.) and related benzylic coupling studies.[1][4][5]
| Coupling Partner (Electrophile) | Reagent: Boronic Acid (1.5 equiv) | Reagent: Trifluoroborate (1.05 equiv) | Observation |
| Aryl Chloride (Electron Neutral) | 40–60% Yield | 85–95% Yield | Boronic acid decomposes before reaction completion. |
| Aryl Bromide (Sterically Hindered) | < 30% Yield | 75–85% Yield | Slow transmetallation exposes boronic acid to decay; Salt reservoir protects it. |
| Heteroaryl Chloride | Variable (30–70%) | 80–90% Yield | Trifluoroborates tolerate Lewis basic nitrogens better. |
Experimental Protocols
A. Preparation of the Salt (If starting from Boronic Acid)
If you currently possess the unstable boronic acid, it is highly recommended to convert it to the salt immediately for storage and use.
-
Dissolution: Dissolve 4-methylbenzylboronic acid (1.0 equiv) in a minimal amount of MeOH.
-
Salt Formation: Add saturated aqueous KHF₂ (3.5 equiv) dropwise at 0 °C.
-
Precipitation: Stir for 15 minutes. The mixture will turn into a thick slurry.
-
Isolation: Remove MeOH under reduced pressure. Filter the white solid.
-
Purification: Wash with cold acetone (to remove excess KHF₂) and Et₂O. Dry under vacuum.
-
Result: A crystalline, air-stable solid ready for shelf storage.
-
B. Optimized Cross-Coupling Protocol (Molander Conditions)
This protocol utilizes the slow-release nature of the trifluoroborate.
-
Substrate: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)
-
Nucleophile: this compound (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: RuPhos or XPhos (4–10 mol%)
-
Note: RuPhos is particularly effective for preventing β-hydride elimination in benzylic systems.
-
-
Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃.
-
Solvent: Toluene/H₂O (3:1) or THF/H₂O (10:1).
-
Critical: Water is required for the hydrolysis step. Anhydrous conditions will fail.
-
Step-by-Step:
-
Charge a reaction vial with the aryl halide, trifluoroborate salt, Pd(OAc)₂, Ligand, and Base.[6]
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add the degassed solvent mixture (Toluene/Water).
-
Heat to 80–100 °C with vigorous stirring (sealed vessel).
-
Monitor by HPLC/LCMS. Reaction is typically complete in 2–12 hours.
Decision Matrix: When to Use Which?
While the trifluoroborate is generally superior, there are specific edge cases for each.
Caption: Selection logic. Trifluoroborates are the default choice unless strictly anhydrous conditions are required.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7] Accounts of Chemical Research. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Butters, M., et al. (2011). Industrial Applications of the Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews. Link
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using potassium trifluoroborates over other organoboranes.
Technical Guide: Potassium Organotrifluoroborates ( ) in Cross-Coupling
Comparative Analysis & Implementation Strategy
Executive Summary
For decades, boronic acids (
Potassium organotrifluoroborates (
The Stability & Handling Paradox
The primary operational advantage of
The Boronic Acid Problem: The Boroxine Equilibrium
Boronic acids are rarely pure monomers. Upon storage or exposure to dry air, they spontaneously dehydrate to form cyclic trimers (boroxines).
-
Consequence: When you weigh 100 mg of "Phenylboronic acid," you are actually weighing a variable mixture of acid and anhydride. This introduces stoichiometric errors (typically 10-20%) that can be fatal for catalytic efficiency.
The Trifluoroborate Solution
-
Benefit: 100 mg of
is exactly that. They are free-flowing crystalline solids, non-hygroscopic, and stable to oxidative conditions (e.g., ) that would destroy a boronic acid.
Visualizing the Structural Difference
The following diagram illustrates the chaotic equilibrium of boronic acids versus the discrete stability of trifluoroborates.
Figure 1: Boronic acids fluctuate between monomer and trimer states, causing mass errors. Trifluoroborates remain discrete, stable salts.
Mechanistic Advantage: The "Slow-Release" Strategy
The most profound chemical advantage of
-
Protodeboronation: The boron group is replaced by a proton (
). -
Homocoupling:
dimer formation via oxidative pathways.
The Catalytic Cycle & Hydrolysis
The hydrolysis requires a base and water (or an alcohol). Crucial Note: Anhydrous conditions will result in 0% conversion.
Figure 2: The "Slow Release" mechanism prevents the accumulation of unstable boronic acid, minimizing side reactions.[1][2]
Comparative Performance Data
The following table contrasts the three primary boron reagents in the context of drug discovery applications.
| Feature | Boronic Acids ( | Pinacol Esters ( | Trifluoroborates ( |
| Stoichiometry | Poor (Variable hydration) | Good | Excellent (Crystalline) |
| Atom Economy | High (Low MW) | Low (High MW waste) | Moderate (Balance of stability/mass) |
| Solubility | Organic solvents | Organic solvents | Polar Organic / Water |
| Purification | Difficult (Streaks on Silica) | Moderate (Hydrolyzes on Silica) | Easy (Precipitates from Acetone) |
| Alkyl Transfer | Poor (Unstable) | Moderate | Superior (Inhibits |
| Cost | Low | High | Low (Prepared from acid + KHF2) |
Experimental Protocols
These protocols are self-validating. If the
Protocol A: Synthesis of Potassium Trifluoroborates (From Boronic Acids)
Based on the method by Vedejs and Molander.
-
Dissolution: Dissolve the boronic acid (1.0 equiv) in a minimal amount of Methanol (MeOH).
-
Fluorination: Add saturated aqueous
(4.5 M, 3.0 equiv) slowly with vigorous stirring.-
Note: The reaction is exothermic.
etches glass; use a plastic (HDPE) vessel for large scale.
-
-
Precipitation: Stir for 15–30 minutes. The mixture typically turns into a thick white slurry.
-
Isolation:
-
Remove volatiles (MeOH/Water) via rotary evaporation until dry.
-
Extraction: Add hot Acetone or Acetonitrile to the solid residue (extracts the product, leaves inorganic salts behind).
-
Filter the hot solution.
-
-
Crystallization: Concentrate the filtrate and add
to precipitate the pure salt. -
Yield: Typically >90%.
Protocol B: Standard Cross-Coupling (Suzuki-Miyaura)
Conditions optimized for the hydrolysis-limited regime.
-
Components:
-
Aryl Bromide (1.0 equiv)
- (1.05 equiv) — Note the low excess required compared to boronic acids.
- (2–5 mol%)
- (3.0 equiv)
-
-
Solvent System: Toluene / Water (3:1 ratio).
-
Critical: The water is mandatory to initiate hydrolysis. Using anhydrous Toluene will fail.
-
-
Reaction: Heat to 80–100°C in a sealed vial for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with water. The inorganic boron byproducts remain in the aqueous phase, simplifying purification.
References
-
Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Butters, M., et al. (2010). Critical Assessment of the Mechanism of the Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates. Angewandte Chemie International Edition. Link
-
Darses, S., & Genêt, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Vedejs, E., et al. (1995).[1][5] Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids.[5] Journal of Organic Chemistry. Link
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Trifluoroborates vs. Boronic Acids in Suzuki-Miyaura Coupling
Executive Summary: The Stability-Reactivity Trade-off
In high-throughput medicinal chemistry and process development, the choice between Boronic Acids (
While Boronic Acids remain the incumbent standard due to atom economy and commercial availability, they suffer from critical failure modes in heteroaryl coupling: rapid protodeboronation and variable stoichiometry. Potassium Organotrifluoroborates (Molander Salts) solve these issues via a "Slow-Release Strategy," acting as a protected reservoir of the active boronic acid. This guide delineates the mechanistic divergence, yield implications, and decision frameworks for deploying these reagents.
Mechanistic Divergence: The "Slow-Release" Reservoir[1]
To optimize yields, one must understand that trifluoroborates do not transmetallate directly. They must first hydrolyze to the boronic acid species. This pre-equilibrium is the defining feature of their utility.
The Hydrolysis Equilibrium
Unlike boronic acids, which are often dumped into the reaction as a high-concentration bolus (leading to side reactions like homocoupling),
Figure 1: The "Slow-Release" mechanism. The
Expert Insight (The Acid-Base Paradox):
While Suzuki conditions are basic, the hydrolysis of certain
Performance Analysis: Yield & Stability
The Heteroaryl Challenge (Protodeboronation)
The most significant yield divergence occurs with 2-substituted heteroaryls (e.g., 2-pyridyl, 2-furanyl).
-
Boronic Acids: The C-B bond in 2-pyridylboronic acid is highly labile. Under heating, it rapidly breaks down to Pyridine (
) before transmetallation can occur. -
Trifluoroborates: The tetracoordinate boron is electronically saturated and immune to this breakdown until hydrolysis occurs.
Comparative Data: Difficult Substrates
The following table summarizes yield improvements when switching from Boronic Acids to Trifluoroborates for unstable substrates.
| Substrate Class | Specific Example | Boronic Acid Yield | Trifluoroborate Yield | Mechanism of Failure (Acid) |
| 2-Heterocycles | 4-Methylthiophen-2-yl | 69% | 95% | Rapid Protodeboronation [2] |
| Vinyl | Vinyl-boron species | Variable (Polymerization) | 72-85% | Oxidative instability |
| Basic Aryls | 2-Pyridyl | <30% (often 0%) | 80%+ | C-B bond lability |
| Alkyl | Cyclopropyl | Low (needs Ag2O) | Good |
Stoichiometry and Atom Economy
-
Boronic Acids: Due to instability, protocols often require 1.5 to 2.0 equivalents to ensure full conversion of the aryl halide.
-
Trifluoroborates: Because they are stable reservoirs, they can often be used in near-stoichiometric amounts (1.05 to 1.1 equivalents ), simplifying purification.
Experimental Protocols
Method A: Standard Boronic Acid Coupling
Best for: Stable aryl-aryl couplings, non-polar solubility requirements.
-
Charge: Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv ),
(5 mol%). -
Solvent: Toluene / Ethanol / 2M
(2:1:1). -
Conditions: Heat to 80°C for 4-12 hours.
-
Note: Requires excess boron reagent to account for decomposition.
Method B: Molander Trifluoroborate Coupling
Best for: Heterocycles, unstable substrates, scale-up.
-
Charge: Aryl Halide (1.0 equiv), Potassium Trifluoroborate (1.05 equiv ),
(3.0 equiv). -
Catalyst:
(2-5 mol%). -
Solvent: THF / Water (10:1) or MeOH / Water .
-
Critical: Water is mandatory to enable hydrolysis.
-
-
Conditions: Reflux (approx. 75-80°C) for 4-24 hours.
-
Workup: The byproduct is inorganic fluoride salts, easily removed by aqueous wash.
Figure 2: Decision Matrix for reagent selection. Note that 2-pyridyl substrates almost exclusively require trifluoroborates or MIDA boronates for high yields.
Strategic Decision Matrix
| Feature | Boronic Acids ( | Trifluoroborates ( |
| Stability | Low (Air/Moisture sensitive, protodeboronation prone) | High (Crystalline, bench-stable indefinitely) |
| Solubility | Soluble in organic solvents (DCM, Toluene) | Requires polar/protic solvents (MeOH, Water, Acetone) |
| Atom Economy | High (Leaving group is | Lower (Leaving group is |
| Purification | Excess reagent can be hard to remove | Stoichiometric usage simplifies purification |
| Reaction Time | Often faster (Direct transmetallation) | Slower (Requires hydrolysis induction period) |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[3][5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3][6]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[7] Angewandte Chemie International Edition.
-
Darses, S., & Genêt, J. P. (2008).[8] Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemical Reviews.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[7][9] Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Strategic Guide: Chemoselectivity of Potassium Trifluoro(4-methylbenzyl)borate in Complex Molecule Synthesis
Executive Summary
Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) represents a tactical evolution in organoboron chemistry, specifically engineered to overcome the inherent instability of benzylic boron reagents. While traditional (4-methylbenzyl)boronic acids suffer from rapid protodeboronation and anhydride formation, the trifluoroborate salt offers a kinetically controlled "slow-release" mechanism. This guide analyzes its chemoselective advantages in palladium-catalyzed cross-couplings and its emerging role as a radical precursor in metallaphotoredox catalysis.
The Stability-Reactivity Paradox
Benzylic boron reagents are critical for installing the 4-methylbenzyl motif—a common pharmacophore in kinase inhibitors and receptor modulators. However, the electron-donating methyl group at the para position destabilizes the C-B bond in the boronic acid form, accelerating protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.
This compound solves this via a specific mechanistic feature: it is an 18-electron, coordinatively saturated species. It does not transmetallate directly.[1] Instead, it serves as a reservoir, releasing the active boronic acid species only upon in-situ hydrolysis.
Mechanism of Chemoselectivity: The "Slow Release" Effect
In a complex synthesis containing sensitive electrophiles (e.g., aldehydes, labile esters), the concentration of the active nucleophile (the boronic acid) is kept low. This suppresses side reactions such as:
-
Protodeboronation:
is concentration-dependent. Low steady-state concentration of Ar-B(OH)₂ minimizes this pathway. -
Homocoupling: Oxidative homocoupling is reduced due to the low instantaneous concentration of the active species.
Figure 1: The kinetic reservoir effect of potassium trifluoroborates prevents the accumulation of unstable intermediates.
Comparative Analysis: Selecting the Right Reagent
For drug discovery chemists, the choice between the boronic acid, pinacol ester, and trifluoroborate is dictated by the specific synthetic context.
| Feature | (4-Methylbenzyl)boronic Acid | (4-Methylbenzyl)Pinacol Boronate | This compound |
| Atom Economy | High | Low (wasteful pinacol group) | High (recycles fluoride) |
| Stability (Air/Moisture) | Poor (forms anhydrides/trimers) | Good | Excellent (indefinite shelf life) |
| Protodeboronation Risk | High (rapid decomposition) | Moderate | Low (controlled release) |
| Purification | Difficult (streaking on silica) | Standard (silica stable) | Precipitation/Crystallization |
| Reactivity Mode | 2-Electron Nucleophile | 2-Electron Nucleophile | Dual Mode (2e⁻ or Radical) |
| Cost Efficiency | High | Low | Moderate |
Verdict: The trifluoroborate is the superior choice for scale-up and late-stage functionalization where stoichiometry control and byproduct minimization are paramount.
Application 1: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the construction of diarylmethanes.
Optimized Protocol
Based on Molander Group methodologies.
Reagents:
-
This compound (1.05 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos or RuPhos (4-10 mol%)
-
K₂CO₃ (3.0 equiv)[2]
-
Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)
Step-by-Step Workflow:
-
Charge: Add the aryl halide, trifluoroborate salt, Pd catalyst, ligand, and base to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling).
-
Solvent: Add the degassed solvent mixture via syringe.
-
Heat: Stir at 80°C for 12–24 hours. The biphasic system aids in the slow hydrolysis of the trifluoroborate.
-
Workup: Dilute with ethyl acetate, wash with water/brine. The inorganic boron byproducts remain in the aqueous phase, simplifying purification.
Chemoselectivity Note: This protocol tolerates aldehydes and ketones on the aryl halide partner because the basicity is buffered, and the active nucleophile concentration is low.
Application 2: Metallaphotoredox Catalysis (Radical Chemistry)
A distinct advantage of the trifluoroborate over the pinacol ester is its low oxidation potential (
This pathway enables coupling with alkyl halides or acyl azoliums (for ketone synthesis) under mild conditions, avoiding the harsh bases of traditional cross-coupling.
Figure 2: Radical generation pathway. The trifluoroborate undergoes SET oxidation to generate a benzyl radical, which is then intercepted by a Nickel catalyst.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[3] Organic Letters, 10(9), 1795–1798. Link
-
Molander, G. A., & Wisniewski, S. R. (2012).[4] Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates.[4] Journal of the American Chemical Society, 134(40), 16856–16868.[4] Link
-
Rourke, M. J., et al. (2023).[5] Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Synlett, 34(18), 2175-2180.[5] Link
-
Molander, G. A. (2015).[6] Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. Link
-
Dunes, G., et al. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemistry - A European Journal, 9(18), 4313-4327. Link
Sources
- 1. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Kinetic Gatekeeper: A Mechanistic Comparison of Trifluoroborates and Boronic Acids
[1]
Executive Summary
In high-stakes cross-coupling, the choice between Boronic Acids (
Mechanistic Divergence: The "Flood" vs. The "Drip-Feed"
The fundamental difference between these reagents lies in the Rate Determining Step (RDS) of their entry into the catalytic cycle.
Boronic Acids: The "Flood" Mechanism
Boronic acids are immediately available for transmetalation upon solvation. In basic media, they rapidly equilibrate between the neutral acid and the boronate anion.
-
Mechanism: Fast speciation.
-
Risk: High instantaneous concentration of the nucleophile (
) accelerates second-order side reactions (e.g., oxidative homocoupling) and pH-dependent decomposition (protodeboronation).
Trifluoroborates: The "Drip-Feed" Mechanism
Potassium organotrifluoroborates are coordinatively saturated and chemically inert toward the palladium catalyst in their native state. They must undergo hydrolysis to enter the cycle.
-
Mechanism: Slow, equilibrium-controlled hydrolysis acts as a "kinetic gatekeeper."
-
Benefit: This creates a Low Steady-State Concentration (
) of the active boronic acid species. The rate of hydrolysis ( ) is often geared to match the rate of transmetalation ( ), suppressing side reactions.
Detailed Transmetalation Pathways
A. Boronic Acids: The Dual-Path Dilemma
The transmetalation of boronic acids does not follow a single track. Depending on the base and reaction conditions, it proceeds via two competing pathways.[1][2][3]
-
Pathway A (Boronate Pathway): Base attacks the Boron first.
-
The anionic boronate attacks the neutral
complex.
-
-
Pathway B (Oxo-Palladium Pathway): Base attacks the Palladium first.
-
The hydroxo-palladium complex reacts with the neutral
.
-
Note: Recent kinetic studies suggest the Oxo-Palladium pathway is dominant in many aqueous systems, but the Boronate pathway prevails with stronger bases in organic solvents.
B. Trifluoroborates: The Hydrolysis Gate
Contrary to early hypotheses of "direct transmetalation," extensive kinetic studies (notably by Lloyd-Jones et al.) confirm that for most aryl and alkyl substrates, hydrolysis is a prerequisite .
The reaction proceeds via a stepwise loss of fluoride:
-
Exceptions: Certain Class III trifluoroborates (e.g., alkynyl or electron-poor aryl) hydrolyze so slowly that they may undergo direct transmetalation or a Sonogashira-type copper-free coupling, but this is the exception, not the rule.[1]
Visualization of Pathways[5][6]
Diagram 1: The Hydrolysis Gatekeeper (Trifluoroborates)
This diagram illustrates the "Slow Release" mechanism where the trifluoroborate acts as a reservoir.
Caption: The "Slow Release" model showing Trifluoroborates buffering the concentration of active species.
Diagram 2: Boronic Acid Dual Pathways
This diagram contrasts the Boronate vs. Oxo-Palladium pathways active for Boronic Acids.[4]
Caption: The competing "Boronate" and "Oxo-Palladium" pathways dictated by pH and base strength.
Performance Comparison: Stability & Side Reactions
The choice of reagent dictates the side-reaction profile.
| Feature | Boronic Acids ( | Trifluoroborates ( |
| Active Species | Immediate high concentration. | Low steady-state concentration. |
| Protodeboronation | High Risk. Especially for 2-pyridyl, polyfluorophenyl, and vinyl substrates. Rate is often 2nd order or dependent on boronate concentration. | Suppressed. The "slow release" keeps the susceptible free acid concentration below the threshold for rapid decomposition. |
| Homocoupling | High Risk. Oxidative homocoupling ( | Minimal. Low |
| Atom Economy | Lower. Often requires excess reagent (1.5–2.0 equiv) to compensate for decomposition. | Higher. Often stoichiometric (1.0–1.05 equiv) due to protection from decomposition. |
| Solubility | Soluble in organic solvents; variable in water. | Soluble in polar organics (MeOH, Acetone) and water; insoluble in non-polar organics (Et2O, Hexanes). |
Critical Insight: The Acid-Base Paradox
While Suzuki coupling is a basic reaction, the hydrolysis of some trifluoroborates (e.g., electron-poor aryls) is actually acid-catalyzed .[1][3][5][6][7] In basic conditions, these substrates hydrolyze very slowly.[1][3][5][6][7] This "Acid-Base Paradox" (coined by Lloyd-Jones) means that the reaction vessel surface (glass vs. PTFE) and stirring rate can impact yield, as glass surfaces can act as local acidic sites or fluoride scavengers.
Experimental Protocols
Protocol A: Standard Trifluoroborate Coupling (Molander Conditions)
Best for: Unstable substrates, heterocycles, and scale-up where stability is paramount.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 equiv)
-
Base:
(3.0 equiv) or -
Catalyst:
(1-2 mol%) + Ligand (e.g., XPhos or RuPhos for difficult chlorides)
-
-
Solvent System: Toluene/H2O (3:1) or THF/H2O (10:1). Crucial: Water is required for hydrolysis.
-
Procedure:
-
Charge a reaction vial with the trifluoroborate, aryl halide, base, and catalyst.
-
Evacuate and backfill with Argon (
). -
Add degassed solvent mixture.
-
Heat to
with vigorous stirring (to facilitate phase transfer and hydrolysis). -
Monitor consumption of Aryl Halide (not the boron species, as it is in equilibrium).
-
Protocol B: Standard Boronic Acid Coupling
Best for: Stable substrates (phenyl, tolyl) and rapid screening.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv - excess required due to instability)
-
Base:
(2.0 equiv) -
Catalyst:
(5 mol%)
-
-
Solvent System: DME/H2O (2:1) or Dioxane/H2O.[8]
-
Procedure:
-
Combine reagents in a flask.
-
Degas solvents via sparging for 15 mins.
-
Add solvents and heat to reflux (
). -
Note: If the reaction turns black (Pd black precipitation) early, the boronic acid may have decomposed/homocoupled, leaving the catalyst inactive.
-
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][3][6] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[3] Link[3]
-
Molander, G. A., & Ellis, N. (2007).[9] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[9] Accounts of Chemical Research, 40(4), 275–286.[9] Link
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Butters, M., et al. (2010). Critical Assessment of the Suzuki–Miyaura Coupling: A Review of the Mechanism and Scope. Chemical Reviews, 110(10), 5850–5907. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembites.org [chembites.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Functionalized Potassium Aryltrifluoroborates
Executive Summary
Potassium aryltrifluoroborates (
This guide analyzes the stability profiles of these reagents, categorizing them by functional group electronics (Hammett correlation) and providing actionable protocols for stability assessment.
Mechanistic Grounding: The Acid-Base Paradox
To understand the stability of
-
Solid State: Indefinitely stable (ionic lattice prevents oxidation/dehydration).[1]
-
Solution State: Subject to hydrolysis.[1][3] This creates an "Acid-Base Paradox":
The stability of the reagent in reaction media is therefore a function of how fast it releases the unstable boronic acid.
Hydrolysis & Equilibrium Pathway
Figure 1: The hydrolytic equilibrium governing the availability of the active boronic acid species.[1] Stability is defined by the rate of conversion to the sensitive
Comparative Stability Analysis
The stability of functionalized aryltrifluoroborates is not uniform. It follows a predictable pattern based on the electronic nature of the aryl ring (Hammett
The Three Stability Classes
Based on hydrolysis rates (
| Class | Hydrolysis Rate ( | Substituent Type | Stability Implication |
| Class I | Fast (< 1 h) | Electron-Rich / Alkyl (e.g., | Rapidly generates |
| Class II | Intermediate (1–24 h) | Neutral / Simple Aryl (e.g., Phenyl, | Ideal "Slow Release." Matches the turnover rate of typical Pd cycles.[1] Minimizes protodeboronation side-reactions.[1][5][6] |
| Class III | Slow (> 24 h) | Electron-Poor / Alkynyl (e.g., | Extremely stable.[1] Hydrolysis is rate-limiting.[1] Risk: Reaction may stall; requires higher water content or Lewis acid additives to force hydrolysis.[1] |
Comparison with Alternatives
| Feature | Potassium Aryltrifluoroborates | Boronic Acids | MIDA Boronates |
| Shelf Stability | High. Crystalline solids, resistant to air/moisture.[7] | Low. Prone to dehydration (boroxines) and oxidation.[1] | High. Crystalline, stable on silica gel. |
| Atom Economy | High (Counterion is K+).[1] | High. | Low (MIDA ligand is heavy).[1] |
| Protodeboronation | Suppressed. Low steady-state concentration of | High Risk. especially for 2-pyridyl and polyfluoroaryl systems.[1] | Suppressed. Very slow release mechanism.[1] |
| Solubility | Low in non-polar organic solvents; requires polar/protic media.[1] | Soluble in most organic solvents.[1] | Soluble in various organic solvents.[1][7] |
Functional Group Tolerance & Protodeboronation
The primary decomposition pathway for aryl boron species is protodeboronation (
-
The Mechanism: Protodeboronation is often base-catalyzed.[8][9] For boronic acids, high pH leads to the formation of a boronate anion, which can undergo ipso-protonation.[9]
-
The Trifluoroborate Advantage: Because
releases slowly (Class II/III behavior), the standing concentration of the vulnerable boronate anion is kept low.[1] This kinetic throttling effectively "protects" unstable heterocycles during the reaction [2].
Critical Insight: For highly unstable substrates (e.g., 2-pyridyl), Class I trifluoroborates may still decompose if the hydrolysis is too fast relative to the cross-coupling rate. In these cases, lowering the water concentration or water/organic ratio is necessary to shift the equilibrium back toward the stable salt.
Experimental Protocol: Stability Assessment via 19F NMR
To determine the stability class of a new
Reagents:
-
Functionalized Potassium Aryltrifluoroborate (
)[1][4] -
Internal Standard: 2,2,2-Trifluoroethanol (TFE) or Fluorobenzene (inert)[1]
-
Solvent System: THF-d8 /
(typically 10:1 ratio)[1] -
Base:
(3 equivalents) - mimics Suzuki conditions.[1]
Workflow:
-
Preparation: Dissolve
(0.02 mmol) and Internal Standard (0.02 mmol) in THF-d8 (0.5 mL) in an NMR tube. -
Baseline Scan: Acquire a
19F NMR spectrum. Note the chemical shift of the signal (typically -130 to -150 ppm).[1] -
Initiation: Add
(0.05 mL) containing dissolved (3 eq). Shake vigorously. -
Monitoring: Insert into NMR probe pre-heated to 55°C (standard coupling temp).
-
Data Acquisition: Acquire spectra every 5 minutes for 2 hours.
-
Analysis: Integrate the
peak relative to the Internal Standard. Plot vs time to determine and .[1]
Interpretation:
-
Rapid disappearance of signal: Class I (Fast hydrolysis).[1]
-
Gradual decline: Class II (Ideal).[1]
-
No change: Class III (Too stable; requires aggressive conditions).[1]
Decision Logic for Reagent Selection
Use this logic flow to select the correct reagent form based on stability requirements.
Figure 2: Decision matrix for selecting boron reagents based on substrate stability and electronic class.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Link[1]
-
Molander, G. A., & Ellis, N. (2007).[1][10] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4][11] Accounts of Chemical Research, 40(4), 275–286.[1][10] Link[1]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryltrifluoroborates in Suzuki−Miyaura Coupling: The Roles of Hydrolysis and Stability. Angewandte Chemie International Edition, 49(30), 5156–5160.[1] Link[1]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[9] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LJMU Research Online [researchonline.ljmu.ac.uk]
- 10. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Potassium Trifluoro(4-methylbenzyl)borate
The following technical guide provides a comprehensive analysis of the NMR spectral characteristics of Potassium Trifluoro(4-methylbenzyl)borate , comparing it against its boronic acid and ester analogues. This guide is designed for researchers requiring precise structural verification and handling protocols.
Executive Summary & Compound Profile
This compound (CAS: 1422539-95-4) represents a class of "Molander Salts"—robust, air-stable organoboron reagents that serve as superior alternatives to boronic acids in cross-coupling reactions. Unlike the corresponding boronic acid, which is prone to trimerization (boroxine formation) and oxidation, this trifluoroborate salt exists as a discrete monomeric species, ensuring precise stoichiometry.
| Feature | Trifluoroborate Salt | Boronic Acid / Pinacol Ester |
| Formula | [K+][4-Me-C6H4-CH2-BF3-] | 4-Me-C6H4-CH2-B(OR)2 |
| State | Crystalline Solid (White) | Waxy Solid / Oil |
| Stability | Air/Moisture Stable (Indefinite) | Prone to Oxidation/Dehydration |
| Atom Economy | High (No heavy ester groups) | Lower (Pinacol waste) |
| NMR Solvent | DMSO-d₆ / Acetone-d₆ | CDCl₃ |
NMR Spectral Data Analysis
The structural validation of this compound relies on observing specific diagnostic shifts that confirm the formation of the tetracoordinate borate "ate" complex.
A. 1H NMR Comparison (Proton)
The most critical diagnostic marker is the upfield shift of the benzylic methylene protons (-CH2-B) upon conversion from the neutral ester to the anionic salt.
Table 1: 1H NMR Chemical Shift Comparison
| Moiety | Boronic Ester (Pinacol)* | Trifluoroborate Salt (Target)** | Shift Interpretation |
| Solvent | CDCl₃ | DMSO-d₆ | Salts require polar aprotic solvents. |
| Ar-H (Aromatic) | 7.10 ppm (m, 4H) | 6.80 – 7.00 ppm (m, 4H) | Slight shielding in the salt form. |
| Ar-CH₃ (Methyl) | 2.29 ppm (s, 3H) | ~2.20 ppm (s, 3H) | Minimal change; remote from Boron. |
| B-CH₂ (Benzylic) | 2.26 ppm (s, 2H) | 1.30 – 1.50 ppm (br m, 2H) | DIAGNOSTIC: Significant upfield shift (~0.8 ppm) confirms "ate" complex formation. |
| Pinacol CH₃ | 1.22 ppm (s, 12H) | Absent | Confirms removal of protecting group. |
*Ester Data Source: Verified against 4-methylbenzylboronic acid pinacol ester standards. **Salt Data Source: Extrapolated from analogous potassium benzyltrifluoroborate data (Molander et al.).
B. 13C NMR Data (Carbon)
In the 13C spectrum, the carbon attached to boron (C-B) is often broadened to the point of being indistinguishable due to the quadrupolar relaxation of the Boron nucleus (
-
Aromatic Carbons: ~130.0 – 140.0 ppm (Typical p-tolyl pattern).
-
Methyl Carbon: ~21.0 ppm.
-
Benzylic Carbon (C-B): Often not observed or appears as a very broad hump around 25-30 ppm. Do not consider the absence of this peak a failure of synthesis.
C. 19F and 11B NMR (Heteronuclei)
These nuclei provide the definitive proof of the BF3 group integrity.
-
19F NMR:
-139 to -143 ppm (Multiplet/Quartet).-
Note: A sharp singlet at -145 ppm or lower often indicates free BF4- or KHF2 impurity.
-
-
11B NMR:
3.5 – 4.5 ppm (Characteristic of alkyltrifluoroborates).-
Contrast: Boronic esters appear downfield at ~30 ppm.
-
Experimental Protocol: Synthesis & Sample Prep
This protocol describes the conversion of the boronic ester to the potassium salt, ensuring high purity for NMR analysis.
Workflow Diagram (DOT)
Caption: Figure 1. Synthesis workflow for converting boronic precursors to potassium trifluoroborate salts.
Detailed Methodology
-
Dissolution: Dissolve 1.0 mmol of 4-methylbenzylboronic acid pinacol ester in minimal Methanol (2-3 mL).
-
Fluorination: Slowly add 3.5 equivalents of saturated aqueous Potassium Bifluoride (KHF₂) (approx. 4.5 M).
-
Caution: KHF₂ is corrosive and generates HF in situ. Use plasticware if possible or glass with caution.
-
-
Precipitation: The mixture will likely become a slurry. Stir vigorously for 30 minutes at room temperature.
-
Isolation: Concentrate the solvent in vacuo to remove methanol. The product will precipitate as a white solid.
-
Purification: Filter the solid. Wash strictly with cold methanol (to remove excess KHF₂) followed by diethyl ether (to remove unreacted organic precursor).
-
Drying: Dry under high vacuum (0.1 mmHg) for >4 hours to remove trace water, which can interfere with accurate weighing.
Performance Comparison: Why Switch?
| Metric | Potassium Trifluoroborate | Boronic Acid |
| Stoichiometry | Exact (Monomer) | Variable (Anhydride mixtures) |
| Solubility | Polar Organic (DMSO, Acetone, MeOH) | Non-polar / Organic |
| Reactivity | Slow Release (Reservoir Effect) | Rapid / Prone to Homocoupling |
| Shelf Life | Years (Benchtop) | Months (Fridge recommended) |
Scientific Insight: The trifluoroborate salt acts as a "protected" boronic acid.[1] Under the basic conditions of Suzuki coupling (e.g., K₂CO₃/H₂O), the BF3 group slowly hydrolyzes to release the active boronic acid species. This slow release mechanism suppresses side reactions like protodeboronation and homocoupling, often resulting in higher yields for difficult substrates.
References
-
Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Molander, G. A., & Ham, J. (2006).[3] Synthesis of Potassium Alkyltrifluoroborates via Nucleophilic Substitution. Organic Letters. (Provides characteristic NMR shifts for benzyl-type trifluoroborates).
-
Darses, S., & Genêt, J. P. (2008).[2] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2][4]
Sources
Mass Spectrometry Analysis of Potassium Trifluoro(4-methylbenzyl)borate: A Comparative Technical Guide
Part 1: The Analytical Paradigm
Potassium trifluoro(4-methylbenzyl)borate (CAS: 1422539-95-4) represents a class of organoboron reagents—often termed "Molander salts"—designed to overcome the inherent instability of boronic acids. While their utility in Suzuki-Miyaura cross-coupling is well-documented, their analysis via mass spectrometry (MS) presents a unique set of physicochemical behaviors that differ radically from their boronic acid or ester counterparts.
This guide moves beyond basic characterization, offering a mechanistic comparison of ionization pathways, stability profiles, and quantification strategies.[1]
The Core Advantage: Pre-Charged Ionization
The fundamental analytical advantage of this compound over (4-methylbenzyl)boronic acid lies in its ionic nature.
-
Boronic Acids (
): Neutral species. They are "MS-silent" in their native state, requiring derivatization or the formation of adducts (e.g., , ) for detection. They suffer from on-column dehydration to boroxines, complicating spectra. -
Trifluoroborates (
): Pre-charged salts. They exist as stable anions in solution, allowing for direct, high-sensitivity detection in Negative Electrospray Ionization (ESI-) mode without the need for adduct formation.
Part 2: Mechanistic Comparison & Visualization
The following diagram illustrates the ionization disparity between the trifluoroborate salt and the corresponding boronic acid.
Figure 1: Direct ionization of trifluoroborates (top) yields a single, intense species, whereas boronic acids (bottom) suffer from dehydration artifacts and require adduct formation.
Part 3: Comparative Performance Data
The following data summarizes the performance of this compound against its primary alternatives under standard LC-MS conditions (C18 column, Acetonitrile/Water).
| Feature | K-Trifluoro(4-methylbenzyl)borate | (4-Methylbenzyl)boronic Acid | Pinacol Ester Derivative |
| Ionization Mode | ESI (-) (Native Anion) | ESI (-) (Adduct dependent) | ESI (+) (Protonated) |
| Primary Ion (m/z) | 173.07 | 149.07 (Weak | 233.17 |
| Sensitivity (LOD) | High (< 1 ng/mL) | Low (~50 ng/mL) | Moderate (~10 ng/mL) |
| Solution Stability | High (in neutral/basic) | Low (Oxidation/Dehydration) | High |
| Matrix Effects | Low (Distinct m/z) | High (Background interference) | Moderate |
| Quantification | Linear ( | Non-linear (Adduct variability) | Linear |
Key Insight: The trifluoroborate anion
Part 4: Experimental Protocol (Self-Validating)
This workflow is designed to quantify the intact trifluoroborate anion while preventing in-source hydrolysis.
Sample Preparation
-
Solvent: Dissolve 1 mg of this compound in Methanol (LC-MS grade) . Avoid water in stock solutions to prevent long-term hydrolysis equilibrium.
-
Internal Standard: Use Sodium Octyl Sulfate (negative mode surrogate) or a deuterated analog if available.
-
Concentration: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (buffered with 10mM Ammonium Acetate).
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Do NOT use Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometer Settings (ESI Negative)
-
Capillary Voltage: -2500 V (Lower voltage reduces in-source fragmentation).
-
Fragmentor: 80 V (Optimize to preserve the
group; too high causes loss of ). -
Target Mass: m/z 173.07 (
).
Fragmentation Analysis (MS/MS)
To validate the species, perform Product Ion Scan of m/z 173.07.
-
Precursor: 173.07
-
Collision Energy: 10–20 eV
-
Characteristic Fragments:
-
m/z 153: Loss of HF (
). -
m/z 105: Loss of
(Formation of benzyl anion/radical species).
-
Part 5: Workflow Visualization
Figure 2: Optimized workflow for Trifluoroborate analysis. Note the strict exclusion of acidic modifiers to prevent hydrolysis.
References
-
Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007).[3] Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405.[3] Link
-
Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. Chemical Reviews, 112, 115-130. Link
-
Butters, M., et al. (2011). Process Development of Suzuki-Miyaura Cross-Coupling Reactions. Chemical Reviews, 111, 4717-4768. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
A Researcher's Guide to Validating Stereospecificity in Reactions with Chiral Organotrifluoroborates
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy in drug development. Chiral organotrifluoroborates have emerged as remarkably versatile and robust reagents for forging carbon-carbon bonds with exceptional stereochemical fidelity.[1][2][3] Their stability to air and moisture, coupled with their predictable reactivity, offers a significant advantage over other organometallic counterparts.[3][4] However, the central claim of stereospecificity for any reaction demands rigorous, unambiguous validation.
This guide provides an in-depth comparison of common stereospecific reactions involving chiral organotrifluoroborates and outlines the essential experimental protocols for validating their stereochemical outcomes. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible results.
The Advantage of Chiral Organotrifluoroborates: Stability Meets Reactivity
Potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts greater stability compared to their trigonal boronic acid or ester counterparts.[2][3] This enhanced stability means they are less prone to protodeboronation and can be handled and stored with ease, a practical advantage in any research setting.[2] Despite this stability, they readily participate in a variety of transition-metal-catalyzed reactions, serving as effective nucleophilic partners.[5]
The stereochemical outcome of reactions with chiral organotrifluoroborates, particularly those with a stereocenter at the carbon bound to boron, is a subject of intense study and is highly dependent on the reaction mechanism.[6] Both retention and inversion of configuration have been observed, making empirical validation paramount.[1][7][8]
Comparative Analysis of Stereospecific Reactions
The utility of chiral organotrifluoroborates is best illustrated through their performance in key synthetic transformations. Here, we compare their application in Suzuki-Miyaura cross-coupling and Rhodium-catalyzed conjugate additions against other common chiral organometallic reagents.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.[1][2] The stereospecificity of this reaction when using chiral secondary alkylboron compounds is a critical challenge due to the potential for β-hydride elimination and isomerization.[9][10]
Chiral organotrifluoroborates have proven to be exceptional coupling partners in stereospecific Suzuki-Miyaura reactions. For instance, the cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides proceeds with complete retention of stereochemistry.[1][11] This is attributed to the benzyloxy group, which is proposed to stabilize the diorganopalladium intermediate.[1][11] In contrast, some cross-coupling reactions of α-(acylamino)benzylboronates have been reported to proceed with inversion of configuration.[7]
| Reagent Type | Typical Stereochemical Outcome | Advantages | Disadvantages | Representative References |
| Chiral Organotrifluoroborates | Retention or Inversion (Mechanism Dependent) | Air and moisture stable, crystalline solids, broad functional group tolerance.[3][4] | Can require harsher conditions than boronic acids.[12] | Molander, G. A., et al. J. Am. Chem. Soc.2012 .[1][11] |
| Chiral Boronic Esters | Retention or Inversion | Good reactivity, well-studied. | Often sensitive to air and moisture, can be difficult to purify. | Crudden, C. M., et al. J. Am. Chem. Soc.2009 .[6] |
| Chiral Organostannanes | Retention | High reactivity. | High toxicity of tin reagents and byproducts.[4] | Falck, J. R., et al. J. Am. Chem. Soc.1995 . |
| Chiral Organosilanes | Retention | Low toxicity, stable.[13] | Often require activation with a fluoride source.[13] | Denmark, S. E., et al. J. Am. Chem. Soc.1999 .[13] |
Validating Stereospecificity: A Step-by-Step Guide
The assertion of a stereospecific transformation is only as strong as the analytical data that supports it. The following section provides detailed protocols for the most common and reliable methods for determining the enantiomeric excess (ee) and absolute configuration of the reaction product.
Workflow for Stereochemical Validation
The logical flow for validating the stereochemical outcome of a reaction is crucial for efficiency and accuracy.
Sources
- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. "A Stereospecific Pd-Catalyzed Suzuki Cross-Coupling Reaction and a Sta" by Shibin Zhao [academicworks.cuny.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling Potassium trifluoro(4-methylbenzyl)borate
Topic: Personal Protective Equipment & Handling Guide for Potassium Trifluoro(4-methylbenzyl)borate Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
Compound: this compound CAS: 1422539-95-4 (Generic class CAS often cited for R-BF3K salts: 153766-81-5 for phenyl analog reference) Class: Organotrifluoroborate Salt Physical State: White crystalline solid
Operational Verdict: Unlike their boronic acid counterparts, potassium organotrifluoroborates are air- and moisture-stable.[1][2] However, they are particulate inhalation hazards and can release corrosive hydrogen fluoride (HF) or boron trifluoride (BF3) gas if exposed to strong acids.
Risk Assessment & Hazard Identification
Standard GHS Classification (Based on structural analogs and vendor SDS data)
| Hazard Category | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation (Dust hazard). |
| Reactivity | -- | Acid Sensitive: Hydrolyzes in strong acid to release HF/BF3. |
Critical Mechanism Note: While stable in ambient air, this compound functions as a "slow-release" reservoir for boronic acids in Suzuki-Miyaura couplings. In the presence of Lewis acids or strong Brønsted acids, the C-B bond remains stable, but the B-F bonds are labile, potentially generating corrosive fluoride species.
Personal Protective Equipment (PPE) Strategy
This protocol moves beyond generic advice, tailoring PPE to the specific physical properties (fine dust) and chemical reactivity (fluoride potential) of the substance.
A. Respiratory Protection (The Primary Barrier)
-
Routine Handling ( < 10g): Work strictly within a certified chemical fume hood.
-
Outside Hood / Weighing Stations: If a balance enclosure is unavailable, use an N95 (US) or P2 (EU) particulate respirator . The solid is often electrostatic; dust generation is the highest probability exposure route.
B. Dermal Protection
-
Glove Material: Nitrile (0.11 mm minimum thickness).
-
Why? Nitrile provides excellent resistance to borate salts and incidental solvent splashes (e.g., MeOH/Acetone used in couplings).
-
-
Glove Technique: Double-gloving is recommended during the initial weighing of fine powders to prevent cross-contamination of wrists/sleeves.
C. Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindication: Do NOT wear contact lenses. In the event of dust ingress, the lens can trap the borate salt against the cornea, exacerbating hydrolysis and irritation.
Operational Handling Protocol
Workflow Visualization
The following diagram outlines the safe handling lifecycle, emphasizing the "Acid Control" checkpoint critical for trifluoroborates.
Caption: Operational workflow emphasizing the critical avoidance of strong acidification during workup to prevent HF generation.
Step-by-Step Procedure
1. Weighing & Transfer
-
Tooling: Use anti-static spatulas (PTFE coated). Trifluoroborate salts are often fluffy and prone to static cling.
-
Environment: Weigh inside a fume hood or a powder containment balance enclosure.
-
Spill Control: Place a dark-colored weighing paper or mat beneath the balance. The white powder is difficult to see on standard white benchtops.
2. Reaction Setup (Suzuki-Miyaura Context)
-
Solvent Choice: These salts have low solubility in non-polar solvents (Toluene, Hexanes). Use polar protic/aprotic mixtures (e.g., MeOH/H2O, THF/H2O) to ensure homogeneity.
-
Base Addition: Ensure base (e.g., K2CO3, Et3N) is added before heating to buffer the system.
3. Workup Precautions
-
Do not acidify below pH 3. While converting the trifluoroborate to the boronic acid is sometimes desired, using concentrated HCl can release BF3 or HF gas. Use saturated NH4Cl or mild acids (acetic acid) for quenching.
Emergency & Disposal Procedures
Spill Response Logic
Caption: Decision tree for immediate spill response. Dry spills require wet-wiping to prevent dust aerosolization.
Disposal Plan
-
Waste Categorization: Solid Organic Waste (or Liquid Organic Waste if dissolved).
-
Labeling: Explicitly label as "Organoboron Compound - Contains Fluoride."
-
Incineration: This is the preferred disposal method. Ensure the waste facility is aware of the fluorine content, as it requires scrubbers for HF generation during combustion.
Technical Data Summary
| Property | Value/Description | Relevance to Safety |
| Appearance | White to off-white powder | High visibility contrast required on benchtop. |
| Solubility | MeOH, Acetone, H2O, DMSO | Use polar solvents for cleaning spills. |
| Stability | Air/Moisture Stable | No inert atmosphere (Glovebox) required for storage. |
| Incompatibility | Strong Acids, Strong Oxidizers | Risk of HF release or exothermic decomposition. |
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
-
Sigma-Aldrich. (2022).[7] Safety Data Sheet: Potassium organotrifluoroborate salts.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Potassium Trifluoro(methyl)borate | CH3BF3K | CID 23692566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
